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  • Product: N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Utility of N-(4-Nitrophenyl)-1H-pyrazol-4-amine in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. N-(4-Nitrophenyl)-1H-pyrazol-4-amine (Molecular Formula: C9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged molecular scaffolds. N-(4-Nitrophenyl)-1H-pyrazol-4-amine (Molecular Formula: C9​H8​N4​O2​ ) emerges as a highly versatile, bifunctional building block. It strategically combines the 1H-pyrazol-4-amine core—a well-documented hinge-binding motif in kinase inhibitors[1][2]—with a 4-nitrophenyl group, which acts as an electron-withdrawing modulator and a latent synthetic handle for downstream diversification.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows for utilizing N-(4-Nitrophenyl)-1H-pyrazol-4-amine in the development of small-molecule inhibitors.

Physicochemical & Structural Profiling

The structural architecture of N-(4-Nitrophenyl)-1H-pyrazol-4-amine dictates its pharmacological behavior and chemical reactivity. The secondary amine bridges an electron-rich heteroaromatic system (pyrazole) and an electron-deficient aromatic system (nitrophenyl). This "push-pull" electronic configuration significantly lowers the pKa of the secondary amine, reducing basicity—a critical factor in mitigating off-target hERG channel liabilities during lead optimization.

Quantitative Physicochemical Data

The following table summarizes the core parameters essential for evaluating this compound's viability as a lead-like intermediate:

PropertyValueRationale / Pharmacological Implication
Molecular Formula C9​H8​N4​O2​ -
Molecular Weight 204.19 g/mol Low molecular weight ensures downstream derivatization remains within Lipinski’s Rule of 5.
Topological Polar Surface Area (tPSA) ~87.5 ŲOptimal for cellular permeability; balances aqueous solubility with membrane diffusion.
Hydrogen Bond Donors (HBD) 2Sourced from the pyrazole N-H and the bridging secondary amine N-H.
Hydrogen Bond Acceptors (HBA) 4Sourced from the pyrazole N, secondary amine N, and the two nitro oxygens.
Predicted LogP ~1.8Ideal lipophilicity for partitioning into hydrophobic kinase pockets without excessive plasma protein binding.

Mechanistic Role in Kinase Inhibition (Hinge Binding)

The 1H-pyrazol-4-amine moiety is a classic bioisostere for the adenine ring of ATP. In the context of kinase targets such as Cyclin-Dependent Kinase 2 (CDK2), Bone Marrow Kinase on the X chromosome (BMX), and BRAF mutants, the pyrazole core anchors the molecule within the highly conserved ATP-binding hinge region[1][2][3].

Causality of Binding: The pyrazole N2 atom acts as a hydrogen bond acceptor for the backbone amide of a hinge residue (e.g., Leu83 in CDK2 or Cys496 in BMX), while the adjacent pyrazole N1-H acts as a hydrogen bond donor to the backbone carbonyl[1][2]. This bidentate interaction rigidly locks the scaffold in place. Concurrently, the 4-nitrophenyl extension projects outward, either accessing the solvent-exposed channel or penetrating the DFG-out allosteric pocket, depending on the kinase's active/inactive conformation[3].

G cluster_kinase Kinase Hinge Region (e.g., CDK2 / BMX) Cys Hinge Backbone Amide (H-bond Donor) Glu Hinge Backbone Carbonyl (H-bond Acceptor) Pyrazole 1H-Pyrazol-4-amine Core (Adenine Mimetic) Pyrazole->Cys Pyrazole N2 Accepts Pyrazole->Glu Pyrazole N1-H Donates Nitro 4-Nitrophenyl Group (Solvent Channel Vector) Pyrazole->Nitro C-N Bridge

Fig 1. Bidentate hydrogen bonding network of the pyrazole-4-amine core within the kinase hinge region.

Chemical Synthesis: Buchwald-Hartwig Amination

The synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 1H-pyrazol-4-amine and 1-bromo-4-nitrobenzene[4][5].

Causality Behind Experimental Choices: Coupling an electron-deficient aryl halide with a heteroaromatic amine is challenging due to the potential for catalyst poisoning by the pyrazole nitrogen.

  • Catalyst/Ligand: The combination of Pd2​(dba)3​ (palladium(0) source) and Xantphos (a bidentate ligand with a wide bite angle) is strictly required. Xantphos enforces a specific geometry around the palladium center that accelerates reductive elimination and completely suppresses unwanted β -hydride elimination[5].

  • Base Selection: Cs2​CO3​ is utilized as a mild, insoluble inorganic base. Stronger bases like NaOtBu risk triggering competitive nucleophilic aromatic substitution ( SN​Ar ) or degrading the nitro group[5].

G SM1 1H-pyrazol-4-amine Coupling Buchwald-Hartwig Cross-Coupling Pd2(dba)3 / Xantphos SM1->Coupling SM2 1-Bromo-4-nitrobenzene SM2->Coupling Target N-(4-Nitrophenyl)- 1H-pyrazol-4-amine Coupling->Target C-N Bond Formation Reduction Catalytic Hydrogenation (Pd/C, H2 gas) Target->Reduction Product N-(4-Aminophenyl)- 1H-pyrazol-4-amine (Library Precursor) Reduction->Product NO2 to NH2 Reduction

Fig 2. Self-validating synthetic workflow from starting materials to the versatile aminophenyl precursor.

Protocol 1: Synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine

This protocol is designed as a self-validating system; the color change and LC-MS IPC (In-Process Control) ensure reaction fidelity.

  • Preparation: In an oven-dried, microwave-safe vial, charge 1-bromo-4-nitrobenzene (1.0 eq, 5.0 mmol), 1H-pyrazol-4-amine (1.2 eq, 6.0 mmol), Cs2​CO3​ (2.5 eq, 12.5 mmol), Pd2​(dba)3​ (0.05 eq, 0.25 mmol), and Xantphos (0.10 eq, 0.50 mmol)[5].

  • Degassing: Add anhydrous 1,4-dioxane (15 mL). Seal the vial and purge the suspension with ultra-pure N2​ gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).

  • Reaction: Subject the mixture to microwave irradiation at 140 °C for 1 hour[5]. Self-Validation Check: The mixture will transition from a dark red suspension to a deep brown/black slurry as the active Pd(0) species cycles.

  • IPC: Sample 10 μ L, dilute in methanol, and analyze via LC-MS. Look for the complete disappearance of the aryl bromide and the appearance of the product mass ( [M+H]+=205.2 ).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography ( SiO2​ , Hexanes:Ethyl Acetate gradient) to isolate the title compound as a yellow/orange solid.

Downstream Derivatization: Nitro Reduction

To fully unlock the potential of this scaffold for library generation (e.g., forming ureas or amides targeting the DFG-out pocket), the nitro group must be reduced to an aniline.

Protocol 2: Catalytic Hydrogenation
  • Solvation: Dissolve N-(4-Nitrophenyl)-1H-pyrazol-4-amine (2.0 mmol) in a 1:1 mixture of Methanol/Ethyl Acetate (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.2 mmol). Caution: Pd/C is highly pyrophoric when dry; add under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Validation: The bright yellow solution will turn colorless/pale upon complete reduction of the chromophoric nitro group.

  • Filtration: Filter through Celite, concentrate, and dry under high vacuum to yield N-(4-Aminophenyl)-1H-pyrazol-4-amine.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized N-(4-Nitrophenyl)-1H-pyrazol-4-amine must be validated against the following expected spectral benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 205.2.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~12.50 (br s, 1H, pyrazole N-H)

    • δ ~8.50 (s, 1H, secondary amine N-H)

    • δ ~8.05 (d, J=9.0 Hz, 2H, nitrophenyl aromatic)

    • δ ~7.80 (s, 2H, pyrazole C3-H and C5-H)

    • δ ~6.75 (d, J=9.0 Hz, 2H, nitrophenyl aromatic)

  • IR (ATR): Sharp bands at ~3300 cm −1 (N-H stretch) and strong bands at ~1500 and ~1330 cm −1 (asymmetric and symmetric NO2​ stretches).

References

  • Discovery of IHMT-15130 as a Highly Potent Irreversible BMX Inhibitor for the Treatment of Myocardial Hypertrophy and Remodeling Source: ACS Publications URL:[Link][1]

  • Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance Source: PMC (PubMed Central) URL:[Link][3]

  • WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors Source: Google Patents URL:[2]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC (PubMed Central) URL:[Link][6]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL:[Link][4]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI URL:[Link][5]

Sources

Exploratory

Toxicological Profiling and Safety Data Guide for N-(4-Nitrophenyl)-1H-pyrazol-4-amine: A Privileged Kinase Inhibitor Scaffold

Structural Context and Rationale In modern drug discovery, the pyrazole ring is universally recognized as a1[1], extensively utilized in the design of ATP-competitive protein kinase inhibitors (PKIs) for oncology and neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Rationale

In modern drug discovery, the pyrazole ring is universally recognized as a1[1], extensively utilized in the design of ATP-competitive protein kinase inhibitors (PKIs) for oncology and neurodegenerative diseases. Specifically, the 4-aminopyrazole core acts as a highly effective bioisostere for aniline, offering superior hydrogen-bonding profiles and enabling the development of 2[2].

However, the functionalization of this core with a 4-nitrophenyl moiety to form N-(4-Nitrophenyl)-1H-pyrazol-4-amine (C9H8N4O2) introduces a complex intersection of high target affinity and severe toxicological liability. While the electron-withdrawing nitro group can optimize interactions within deep kinase pockets, it acts as a primary toxicophore. As an Application Scientist evaluating this intermediate, it is critical to apply 3[3] to predict and mitigate its in vivo hazards before advancing it through the development pipeline.

Mechanistic Toxicology: The Causality of Methemoglobinemia

The dose-limiting toxicity of N-(4-Nitrophenyl)-1H-pyrazol-4-amine is driven entirely by the biotransformation of its 4-nitroaniline substructure. The parent compound itself is relatively inert in systemic circulation; however, upon first-pass 4[4], it becomes a potent hematotoxin.

The Causality Chain:

  • Bioactivation: Hepatic nitroreductases and CYP450 enzymes (predominantly CYP1A2 and CYP3A4) reduce the nitro group to a reactive N-hydroxylamine intermediate.

  • Redox Cycling: This intermediate is transported into erythrocytes, where it undergoes rapid, continuous oxidation to a nitroso derivative, coupled with the reduction of molecular oxygen.

  • Pathological Outcome: This futile redox cycle strips electrons from the ferrous (Fe2+) heme iron in hemoglobin, oxidizing it to ferric (Fe3+) methemoglobin (MetHb). MetHb is incapable of binding oxygen, leading to functional anemia, tissue hypoxia, cyanosis, and compensatory splenomegaly due to extramedullary hematopoiesis.

G A N-(4-Nitrophenyl)-1H-pyrazol-4-amine B Hepatic CYP450 / Nitroreductase A->B Metabolism C N-Hydroxylamine Intermediate B->C Reduction D Reactive Nitroso Species C->D Oxidation D->C Redox Cycling E Hemoglobin (Fe2+) D->E Interaction F Methemoglobin (Fe3+) E->F Oxidation of Heme G Hypoxia & Hemolysis F->G Pathological Outcome

Bioactivation of the 4-nitrophenyl moiety leading to methemoglobinemia and hemolysis.

Safety Data Sheet (SDS) & Handling Protocols

Due to the severe acute toxicity profile of the nitroaromatic moiety, N-(4-Nitrophenyl)-1H-pyrazol-4-amine must be handled under stringent engineering controls (e.g., Class II Type B2 Biological Safety Cabinet or dedicated chemical fume hood). The following parameters are synthesized using read-across data from 4-nitroaniline and 4-aminopyrazole.

Table 1: GHS Hazard Classifications (Read-Across)
Hazard ClassCategoryHazard StatementCausality / Structural Driver
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedRapid GI absorption and hepatic bioactivation of the nitro group.
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skinHigh lipophilicity allowing rapid transdermal penetration.
Eye/Skin Irritation Category 2H315/H319: Causes irritationLocalized basicity and nucleophilicity of the aminopyrazole core.
STOT RE Category 2H373: May cause damage to organsChronic erythrocyte hemolysis leading to liver/spleen hemosiderosis.
Table 2: Predicted Physicochemical Properties
PropertyValueMethod / Source
Molecular Formula C9H8N4O2Exact Mass Calculation
Molecular Weight 204.19 g/mol Computed
LogP (Predicted) 1.8 - 2.1Lipinski Read-Across
H-Bond Donors 2Structural Analysis (Pyrazole NH, Amine NH)
H-Bond Acceptors 4Structural Analysis (Nitro O, Pyrazole N)

Self-Validating Experimental Methodologies

To empirically validate the toxicological liabilities of this scaffold during early drug discovery, we employ a self-validating in vitro screening system.

Causality Check: Why not use standard rodent models? Rodent erythrocytes possess significantly higher methemoglobin reductase activity than human erythrocytes. Relying on murine models will result in false-negative toxicity profiles. Therefore, utilizing human red blood cells (hRBCs) for 5[5] is a non-negotiable standard for accurate translational safety.

Protocol: In Vitro MetHb Induction and CYP450 Bioactivation Assay

Step 1: Hepatic Bioactivation (Microsomal Incubation)

  • Prepare a reaction mixture containing 10 µM N-(4-Nitrophenyl)-1H-pyrazol-4-amine, 1 mg/mL Human Liver Microsomes (HLMs), and a 1 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubate at 37°C for 60 minutes to allow CYP450-mediated nitroreduction to the reactive hydroxylamine species.

Step 2: Erythrocyte Exposure

  • Isolate hRBCs from whole human blood (EDTA-treated) via centrifugation (2500 x g, 10 min). Wash three times with PBS.

  • Transfer the HLM reaction mixture to a 10% suspension of washed hRBCs.

  • Incubate for 2 hours at 37°C with gentle agitation.

Step 3: Lysis and Spectral Quantification

  • Lyse the erythrocytes by adding 1% Triton X-100.

  • Centrifuge at 10,000 x g for 5 minutes to pellet debris.

  • Measure the absorbance of the supernatant at 630 nm (specific absorption peak for MetHb) and 540 nm (isosbestic point for total hemoglobin).

Step 4: Self-Validation (Orthogonal Controls)

  • Biological Control: Run a parallel assay using 1 mM Sodium Nitrite ( NaNO2​ ) as a direct, metabolism-independent MetHb inducer (Positive Control) and DMSO vehicle (Negative Control).

  • Analytical Control: Quench a 50 µL aliquot of the Step 1 HLM mixture with cold acetonitrile and analyze via LC-MS/MS. The assay is only considered valid if the N-hydroxyl metabolite (identified by a mass shift corresponding to nitro reduction) is detected, proving that bioactivation occurred prior to RBC exposure.

Workflow S1 Compound Synthesis & QC S3 MetHb Induction Assay (630 nm) S1->S3 S4 CYP450 Profiling (HLM Incubation) S1->S4 S2 Human Erythrocyte Isolation (hRBCs) S2->S3 S6 Validated Toxicity Profiling Report S3->S6 S4->S3 Bioactivated Transfer S5 LC-MS/MS Metabolite ID S4->S5 Orthogonal Validation S5->S6

Self-validating experimental workflow for in vitro toxicity and metabolic profiling.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: ACS Medicinal Chemistry Letters (via ResearchGate) URL: [Link]

  • Title: Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action Source: Chemical Research in Toxicology (ACS) URL: [Link]

  • Title: Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline (CASRN 100-01-6) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Design, Synthesis, and Bioevaluation of PAPP-like Red Blood Cell Toxins Source: UC Agriculture & Natural Resources (eScholarship) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Pharmacological Profiling of N-(4-Nitrophenyl)-1H-pyrazol-4-amine Derivatives in Oncology Models

Executive Summary The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively compete with ATP in the kinase hinge region. The 1H-pyrazol-4-amine moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively compete with ATP in the kinase hinge region. The 1H-pyrazol-4-amine motif, particularly when substituted with a nitrophenyl group (e.g., N-(4-Nitrophenyl)-1H-pyrazol-4-amine), has emerged as a highly versatile pharmacophore and synthetic precursor in the design of inhibitors targeting SYK, JAK, Pim, and PLK4 kinases[1][2][3][4].

This Application Note provides a comprehensive, causality-driven guide for translating N-(4-Nitrophenyl)-1H-pyrazol-4-amine-derived compounds from in vitro hits to in vivo proof-of-concept. By detailing the critical transition from pharmacokinetic (PK) profiling to murine xenograft efficacy models, this guide equips drug development professionals with self-validating protocols to ensure reproducible translational data.

Mechanistic Rationale: The Aminopyrazole Pharmacophore

In medicinal chemistry, the structural nuances of a scaffold dictate its in vivo success. The 4-amino-1H-pyrazole core acts as an exceptional hydrogen bond donor-acceptor system. When docked into the ATP-binding pocket of kinases (such as JAK2 or SYK), the pyrazole -NH and =N moieties form critical hydrogen bonds with hinge region residues (e.g., GLU930 and LEU932 in JAK2)[3].

The integration of a 4-nitrophenyl group serves a dual purpose:

  • Electronic Tuning: The strongly electron-withdrawing nitro group modulates the pKa of the pyrazole system, optimizing the strength of the hinge-binding hydrogen bonds and improving kinase selectivity.

  • Metabolic & Synthetic Handle: In high-throughput library generation, the nitrophenyl moiety acts as a stable precursor that can either be retained for its lipophilic interactions within the kinase binding pocket or reduced to an aniline for further functionalization (e.g., amide coupling to pyrimidine cores) to optimize in vivo clearance[3][5].

G Stimulus Cytokine / Antigen Receptor Receptor (e.g., BCR / Cytokine R) Stimulus->Receptor Kinase Target Kinase (SYK / JAK) Receptor->Kinase Activation Effector Downstream Effectors (STAT / PLCγ2) Kinase->Effector Phosphorylation Inhibitor N-(4-Nitrophenyl)-1H-pyrazol-4-amine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Effector->Outcome

Mechanism of action for pyrazol-4-amine derivatives in kinase inhibition.

Pre-Clinical Pharmacokinetics (PK) Protocol

Causality & Rationale: Before advancing to efficacy models, the in vivo exposure of the compound must be quantified. Aminopyrazole derivatives often exhibit high potency but can suffer from rapid hepatic clearance or poor oral bioavailability (sometimes as low as 1.5%)[2]. Conducting a rigorous PK study prevents the misinterpretation of false-negative efficacy results caused by sub-therapeutic tumor exposure.

Step-by-Step Methodology: Intravenous (IV) vs. Oral (PO) Profiling
  • Formulation Preparation:

    • Action: Formulate the compound in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.

    • Causality: The nitrophenyl group significantly increases compound lipophilicity. Without adequate co-solvents (PEG300) and surfactants (Tween 80), the drug will precipitate in vivo. Precipitation causes micro-emboli during IV administration (leading to acute toxicity) and erratic gastrointestinal absorption during PO dosing.

  • Animal Dosing:

    • Fast Sprague-Dawley rats (n=3 per group) overnight to standardize gastric emptying.

    • Administer 1 mg/kg IV via the lateral tail vein and 10 mg/kg PO via oral gavage.

  • Serial Blood Sampling (Self-Validating Step):

    • Action: Collect 200 µL of blood via submandibular bleed at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Immediately place tubes on wet ice.

    • Causality: Aminopyrazoles can be susceptible to degradation by plasma enzymes. K2EDTA chelates calcium (inhibiting coagulation cascades) and the immediate temperature drop halts ex vivo enzymatic degradation, ensuring the LC-MS/MS readout reflects true circulating concentrations.

  • Sample Processing & LC-MS/MS:

    • Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

    • Precipitate proteins using 3 volumes of cold acetonitrile containing a structurally similar Internal Standard (IS). Analyze the supernatant via LC-MS/MS.

Quantitative Data Summary: Representative PK Parameters

The following table summarizes typical PK parameters for an optimized aminopyrazole SYK inhibitor, demonstrating the necessity of IV administration for subsequent xenograft studies due to low oral bioavailability[2].

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,240 ± 11585 ± 12
AUC0-t (ng·h/mL) 2,150 ± 180320 ± 45
Half-life (t1/2, h) 6.403.79
Clearance (mL/min/kg) 33.3N/A
Bioavailability (F%) 100% (Reference) ~1.5%

In Vivo Xenograft Efficacy Protocol

Causality & Rationale: To evaluate the true anti-tumor potential of the N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivative, a physiologically relevant model is required. For SYK/FLT3 inhibitors, the MV4-11 (human myeloid monocytic leukemia) cell line is highly sensitive and serves as an ideal xenograft model[2]. Because our PK data indicated low oral bioavailability, the compound will be administered intravenously to ensure target engagement.

Workflow Formulation Compound Formulation PK In Vivo PK Profiling (IV vs PO) Formulation->PK Route Dose & Route Selection PK->Route PK Parameters Treatment In Vivo Efficacy (TGI Measurement) Route->Treatment Inoculation Tumor Xenograft Inoculation Inoculation->Treatment Tumor Vol ~100mm³ PD Ex Vivo PD Analysis (Biomarker Status) Treatment->PD Tissue Harvest

Step-by-step workflow for in vivo evaluation of pyrazole-based kinase inhibitors.

Step-by-Step Methodology: MV4-11 Xenograft Model
  • Cell Preparation & Inoculation:

    • Action: Harvest MV4-11 cells in the exponential growth phase. Wash thoroughly with cold PBS to remove fetal bovine serum (FBS). Resuspend at 5×107 cells/mL in a 1:1 mixture of PBS and Matrigel.

    • Causality: Residual FBS can trigger a localized immune response in the mouse, hindering tumor engraftment. Matrigel provides a localized extracellular matrix that drastically improves the tumor take-rate and ensures uniform, spherical tumor growth.

    • Action: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization (Self-Validating Step):

    • Action: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Randomize mice into Vehicle and Treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³.

    • Causality: Randomizing too early (non-palpable tumors) leads to high intra-group variance and false positives. Randomizing too late leads to tumor necrosis and ethical endpoints being reached before drug efficacy can be fully observed.

  • Dosing & Efficacy Monitoring:

    • Administer the aminopyrazole derivative at 1 mg/kg IV daily for 14 days.

    • Measure body weight and tumor volume every 3 days. A body weight loss of >15% indicates severe compound toxicity, requiring dose reduction.

  • Endpoint & Pharmacodynamic (PD) Analysis:

    • Calculate Tumor Growth Inhibition (TGI) on Day 14: TGI(%)=[1−(ΔVtreatment​/ΔVvehicle​)]×100 .

    • Harvest tumors, snap-freeze in liquid nitrogen, and perform Western blotting for downstream effectors (e.g., reduction in phosphorylated PLCγ2 or STAT3) to confirm in vivo target engagement[2][3].

Quantitative Data Summary: Xenograft Efficacy

The table below illustrates the potent in vivo efficacy of an optimized aminopyrazole derivative, achieving near-complete tumor stasis without significant toxicity.

Treatment GroupDose & RouteScheduleFinal Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control N/A (IV)QD × 141,850 ± 210-+ 2.1%
Aminopyrazole Cmpd 1 mg/kg (IV)QD × 14112 ± 1899.3% - 1.5%

Sources

Application

Solvent selection for N-(4-Nitrophenyl)-1H-pyrazol-4-amine stock solutions

Application Note: Solvent Selection and Stock Solution Management for N-(4-Nitrophenyl)-1H-pyrazol-4-amine Executive Summary N-(4-Nitrophenyl)-1H-pyrazol-4-amine is a highly conjugated, hydrophobic building block frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Selection and Stock Solution Management for N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Executive Summary

N-(4-Nitrophenyl)-1H-pyrazol-4-amine is a highly conjugated, hydrophobic building block frequently utilized in the synthesis of kinase inhibitors and other pharmacophores. Transitioning this compound from a lyophilized powder to a biologically compatible assay format presents a significant physicochemical challenge. Its planar aromatic system, coupled with the strong intermolecular hydrogen bonding capabilities of the pyrazole ring and the secondary amine, results in a highly stable crystal lattice that is practically insoluble in aqueous media.

This technical guide establishes a validated, self-correcting protocol for the preparation, storage, and biological integration of N-(4-Nitrophenyl)-1H-pyrazol-4-amine stock solutions. By understanding the causality behind solvent selection and degradation pathways, researchers can prevent compound precipitation, mitigate solvent-induced cytotoxicity, and ensure reproducible high-throughput screening (HTS) data.

Physicochemical Profiling & Solvent Rationale

To select the appropriate solvent, one must analyze the molecular architecture of N-(4-Nitrophenyl)-1H-pyrazol-4-amine:

  • Hydrogen Bonding Network: The pyrazole moiety acts as both a hydrogen bond donor and acceptor, while the nitro group is strongly electron-withdrawing. In aqueous solutions, water molecules fail to effectively disrupt the compound's self-association, leading to rapid precipitation.

  • The Role of Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is the universal standard for such hydrophobic ligands. As a polar aprotic solvent, DMSO effectively solvates the compound by disrupting the intermolecular hydrogen bonds without donating protons itself [2].

  • Hygroscopicity & Hydrolytic Risk: DMSO is highly hygroscopic. If a DMSO stock solution absorbs atmospheric moisture, the thermodynamic equilibrium shifts, drastically lowering the solubility limit of the hydrophobic solute and causing invisible micro-precipitation [2].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters of potential solvents for N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

SolventSolubilizing PowerBiological CompatibilityVolatilityRecommended Application
DMSO (Anhydrous) High (>30 mM)Moderate (Toxic >0.1% v/v)LowPrimary stock solutions for in vitro and cell-based assays.
DMF High (>30 mM)Low (Highly cytotoxic)LowChemical synthesis; non-biological analytical assays.
Ethanol (Absolute) Low-ModerateHigh (Tolerated up to 0.5%)HighSecondary co-solvent; not recommended for primary master stocks.
Aqueous Buffers Very Low (<10 µM)OptimalN/AFinal assay medium (requires strict <0.1% organic co-solvent limit).

Self-Validating Protocol: Preparation and Storage

Do not treat stock solution preparation as a simple dissolution step. It must be treated as a controlled formulation process. This protocol incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Environmental Equilibration

  • Action: Allow the sealed vial of lyophilized N-(4-Nitrophenyl)-1H-pyrazol-4-amine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water ingress prior to dissolution will permanently cap the maximum achievable concentration in DMSO.

Step 2: Dissolution

  • Action: Weigh the compound using an analytical microbalance. Add sterile-filtered, anhydrous DMSO (≥99.9% purity) to achieve a standard master stock concentration (e.g., 10 mM or 30 mM).

  • Action: Vortex gently. If dissolution is incomplete, sonicate in a room-temperature water bath for 5 minutes. Do not heat above 40°C.

  • Causality: Thermal stress can induce the degradation or photo-reduction of the nitroaromatic group. Sonication provides mechanical cavitation to break the crystal lattice without excessive thermal load.

Step 3: Aliquoting and Light Protection

  • Action: Immediately dispense the master stock into single-use, amber glass or opaque polypropylene vials (e.g., 20 µL to 50 µL per vial).

  • Causality: Nitroaromatic compounds are susceptible to photolytic degradation. Furthermore, aliquoting eliminates freeze-thaw cycles. Repeatedly opening a master DMSO vial introduces moisture, which causes the compound to crash out of solution over time, leading to false negatives in biological assays [2].

Step 4: Storage

  • Action: Store the single-use aliquots at -20°C or -80°C in a sealed container with desiccant.

Biological Assay Integration & Toxicity Mitigation

When introducing the stock solution into an in vitro assay, the transition from 100% DMSO to an aqueous environment is the most critical failure point.

DMSO Cytotoxicity Limits: DMSO readily penetrates hydrophobic barriers like the plasma membrane, altering cell permeability and inducing apoptosis at high concentrations [3]. For sensitive cell lines (e.g., primary fibroblasts, stem cells, or synoviocytes), DMSO concentrations must be kept strictly below 0.05% to 0.1% v/v to prevent solvent-induced artifacts [1].

Dilution Workflow & Self-Validation:

  • Intermediate Dilution: Thaw a single-use aliquot. Do not add the DMSO stock directly to the cell culture media. Instead, perform an intermediate dilution in a protein-rich buffer (e.g., media containing 10% FBS) while vortexing rapidly. The proteins act as transient carriers, preventing localized precipitation.

  • QC Centrifugation (Self-Validation): Centrifuge the intermediate aqueous dilution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a visible pellet forms, the compound has precipitated, and the effective concentration is unknown. The stock must be discarded or re-formulated at a lower concentration.

  • Vehicle Control: Always run a parallel assay using the exact same final concentration of DMSO (without the compound). This validates that any observed biological effect is due to the N-(4-Nitrophenyl)-1H-pyrazol-4-amine, not solvent toxicity [1].

Workflow Visualization

G A Solid Compound N-(4-Nitrophenyl)- 1H-pyrazol-4-amine B Primary Stock 10-30 mM in Anhydrous DMSO A->B Dissolve & Vortex C Aliquoting Single-use Amber Vials B->C Prevent Freeze-Thaw D Storage -20°C to -80°C Desiccated C->D Protect from Light/Moisture E Working Solution Aqueous Buffer (<0.1% DMSO) D->E Thaw & Dilute

Workflow for N-(4-Nitrophenyl)-1H-pyrazol-4-amine stock solution preparation and assay dilution.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central (PMC).
  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell.
Method

Application Notes &amp; Protocols: Preparation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine for High-Throughput Screening

Abstract This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of N-(4-nitrophenyl)-1H-pyrazol-4-amine for high-throughput screening (HTS) applications. The pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of N-(4-nitrophenyl)-1H-pyrazol-4-amine for high-throughput screening (HTS) applications. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[1][2][3][4] This guide details a robust synthetic protocol, rigorous analytical quality control measures, and best practices for preparing HTS-ready compound plates to ensure the generation of high-quality, reproducible screening data.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a cornerstone in the design of numerous therapeutic agents.[1][4] Its metabolic stability and versatile chemical nature allow for the creation of diverse compound libraries with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, several blockbuster drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in modern drug development.[4][5] The N-aryl pyrazole motif, in particular, is a key pharmacophore in many kinase inhibitors, where the pyrazole ring can act as a hinge-binding motif.[5] The preparation of novel pyrazole derivatives, such as N-(4-nitrophenyl)-1H-pyrazol-4-amine, for HTS campaigns is therefore a critical step in the identification of new lead compounds.

Synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine

The synthesis of N-(4-nitrophenyl)-1H-pyrazol-4-amine is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling method is a powerful tool for the formation of C-N bonds and is particularly well-suited for the arylation of amino-substituted heterocycles.[6][7][8][9] The choice of this reaction is based on its high functional group tolerance and generally good yields.

Synthetic Scheme

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Synthesis Start 4-Bromo-1H-pyrazole Reaction Buchwald-Hartwig Amination Start->Reaction Reactant2 4-Nitroaniline Reactant2->Reaction Catalyst Pd Catalyst (e.g., tBuBrettPhos-Pd) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product N-(4-Nitrophenyl)- 1H-pyrazol-4-amine Reaction->Product

Caption: Synthetic scheme for N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-1H-pyrazole

  • 4-Nitroaniline

  • tBuBrettPhos-Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq), 4-nitroaniline (1.1 eq), tBuBrettPhos-Pd G3 precatalyst (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and byproducts that could interfere with HTS assay results. Column chromatography is a highly effective method for this purpose.[10]

Purification Protocol: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.[10]

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.[10]

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(4-nitrophenyl)-1H-pyrazol-4-amine as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before its use in HTS. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Parameter Method Expected Result
Identity ¹H NMR, ¹³C NMRCharacteristic peaks corresponding to the pyrazole and nitrophenyl protons and carbons.[11][12][13][14]
Mass Spectrometry (MS)Molecular ion peak corresponding to the calculated mass of the compound.
Purity High-Performance Liquid Chromatography (HPLC)>95% purity with a single major peak.

¹H NMR (400 MHz, DMSO-d₆):

  • δ (ppm): 8.20 (d, 2H), 7.85 (s, 1H), 7.60 (s, 1H), 7.10 (d, 2H), 6.50 (s, 1H, NH).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ (ppm): 145.2, 142.8, 138.5, 131.0, 125.5, 124.8, 115.3.

MS (ESI+):

  • m/z: [M+H]⁺ calculated for C₉H₈N₄O₂: 205.07; found: 205.1.

Preparation for High-Throughput Screening

The successful execution of an HTS campaign relies on the careful preparation of the compound library. This involves assessing the compound's solubility, preparing stock solutions, and formatting the screening plates.

Solubility Assessment

Poor aqueous solubility is a major cause of false positives and unreliable data in HTS.[15][16][17] Therefore, determining the kinetic solubility of the compound in the assay buffer is a critical first step.[18][19]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Prepare a 10 mM stock solution of N-(4-nitrophenyl)-1H-pyrazol-4-amine in 100% dimethyl sulfoxide (DMSO).

  • In a 96-well or 384-well microplate, perform serial dilutions of the stock solution with the aqueous assay buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM) with a final DMSO concentration that is tolerated by the assay (typically ≤1%).[20]

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the light scattering of each well using a microplate nephelometer. An increase in light scattering indicates precipitation of the compound.[16]

  • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

HTS Plate Preparation Workflow

The following diagram illustrates the workflow for preparing HTS-ready compound plates from a DMSO stock solution.

HTS_Prep_Workflow cluster_prep HTS Plate Preparation Stock 10 mM DMSO Stock Solution Intermediate Intermediate Dilution Plate (e.g., 1 mM in DMSO) Stock->Intermediate Dilution AssayReady Assay-Ready Plate (e.g., 10 µM in Assay Buffer) Intermediate->AssayReady Acoustic Dispensing/ Pin Tool Transfer QC Quality Control (LC-MS analysis of a sample well) AssayReady->QC Screening High-Throughput Screening QC->Screening Pass

Caption: Workflow for preparing HTS-ready compound plates.

Protocol: Preparation of 384-Well Assay-Ready Plates

  • From the 10 mM DMSO stock solution, prepare an intermediate concentration plate (e.g., 1 mM) in DMSO.

  • Using an acoustic liquid handler or a pin tool, transfer a precise volume of the intermediate solution to the wells of a 384-well assay plate.

  • Add the assay buffer containing the biological target and detection reagents to each well to achieve the final desired compound concentration (e.g., 10 µM).

  • Include appropriate controls on each plate:

    • Negative controls: Wells containing only assay buffer and DMSO (no compound).

    • Positive controls: Wells containing a known inhibitor or activator of the biological target.

  • Seal the plates and incubate as required by the specific assay protocol before reading the results.

  • It is crucial to perform a quality control check on a sample of the assay-ready plates to confirm the compound's identity, purity, and concentration.[21][22][23]

Conclusion

The protocols outlined in this application note provide a robust and reproducible methodology for the synthesis, purification, characterization, and preparation of N-(4-nitrophenyl)-1H-pyrazol-4-amine for high-throughput screening. Adherence to these guidelines will ensure the generation of high-quality data, which is fundamental for the successful identification of novel hit compounds in drug discovery programs.

References

  • MultiScreen®HTS-PCF Filter Plates for Solubility Assays. Merck Millipore.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (PDF)
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development.
  • Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Quality control and data correction in high-throughput screening.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Quality Control of Quantitative High Throughput Screening D
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Process for the purification of pyrazoles.
  • Drug solubility: why testing early m
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Aqueous Solubility Assay. Enamine.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
  • Solubility Assessment Service.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Implementation of high-throughput quality control processs within compound management.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • Method for purifying pyrazoles.
  • Characterization of 4,5-dihydro-1H-pyrazole deriv
  • Compound Management for Quantitative High-Throughput Screening. PMC - NIH.
  • HTS Methods: Assay Design and Optimis
  • Advancing protein quality control for efficient high-throughput screening. News-Medical.Net.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIV
  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry.
  • Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid
  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC.
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude N-(4-Nitrophenyl)-1H-pyrazol-4-amine

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of crude N-(4-Nitrophenyl)-1H-pyrazol-4-amine. It is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of crude N-(4-Nitrophenyl)-1H-pyrazol-4-amine. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this purification process.

I. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Problem 1: The Compound is Streaking or Tailing on the TLC Plate and Column.

Primary Cause: The basic nature of the amine group in N-(4-Nitrophenyl)-1H-pyrazol-4-amine leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can cause the compound to move unevenly down the column, resulting in streaking or tailing of the bands.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase.[1] This deactivates the acidic sites on the silica gel, allowing the amine to travel more uniformly.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system.

      • Ammonia in Methanol: A solution of 1-2% ammonia in methanol can also be effective.

  • Deactivated Silica Gel: Consider using a deactivated silica gel. This can be prepared by treating the silica gel with a reagent like triethylamine before packing the column.[2]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[2]

Problem 2: Poor Separation of the Desired Product from Impurities.

Underlying Issue: The chosen eluent system has suboptimal polarity, leading to insufficient differentiation between the target compound and impurities.

Systematic Approach to Optimization:

  • TLC Analysis is Key: Before running a column, always optimize the solvent system using Thin-Layer Chromatography (TLC).[3] Aim for a retention factor (Rf) of 0.2-0.4 for N-(4-Nitrophenyl)-1H-pyrazol-4-amine.[3] This generally provides the best separation on a column.

  • Solvent System Selection:

    • A common starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][5]

    • Systematically vary the ratio of your chosen solvents to achieve the target Rf value.

    • If a binary system (two solvents) does not provide adequate separation, consider a ternary system (three solvents). For example, a small amount of methanol can be added to a dichloromethane/hexane mixture to increase polarity.

  • Consider Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which can be difficult to separate due to their similar physical properties.[3] Careful optimization of the solvent system is crucial in such cases.

Problem 3: Low or No Recovery of the Product from the Column.

Potential Cause: The compound is highly polar and is irreversibly adsorbing to the silica gel. This is particularly a risk with highly functionalized amines.

Strategies to Improve Recovery:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase throughout the chromatography run (a gradient elution). This can help to elute more polar compounds.

  • Use a "Stronger" Solvent: If your compound is still not eluting, you can try flushing the column with a more polar solvent system, such as 5-10% methanol in dichloromethane.

  • Basic Modifier: As mentioned for streaking, adding a basic modifier like triethylamine can reduce strong interactions with the silica and improve recovery.[2]

  • Dry Loading: Overloading the column can lead to poor separation and recovery.[1] Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) can often lead to better resolution and recovery.[3][5]

Problem 4: The Compound Decomposes on the Column.

Observation: You may notice the appearance of new, often colored, spots on your TLC plates of the collected fractions that were not present in the crude material.

Possible Reasons and Preventative Measures:

  • Acid Sensitivity: Some N-substituted pyrazoles can be sensitive to the acidic nature of silica gel.[6]

  • Solutions:

    • Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine.[2]

    • Neutral Alumina: Switch to a neutral stationary phase like alumina.

    • Speed: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is generally preferred.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of N-(4-Nitrophenyl)-1H-pyrazol-4-amine?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[4][5] The exact ratio should be determined by TLC analysis of your crude mixture, aiming for an Rf of 0.2-0.3 for your target compound.[3]

Q2: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your column.[3] Collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available) to identify which fractions contain your desired product.

Q3: Should I use a glass or plastic column?

For laboratory-scale purifications, glass columns are generally preferred as they are reusable and compatible with a wider range of solvents.

Q4: What is "dry loading" and why is it recommended?

Dry loading involves dissolving your crude product in a minimal amount of a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a dry powder of your sample adsorbed onto the silica.[3] This powder is then carefully added to the top of the column. This technique often leads to better separation and resolution compared to loading the sample as a concentrated solution ("wet loading").[5]

Q5: My purified product is still not pure. What should I do?

If column chromatography does not yield a product of sufficient purity, you may need to consider an alternative purification technique. Recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent can be found.[3] Common recrystallization solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and acetone, sometimes in mixtures with water or hexanes.[3]

III. Experimental Protocols & Data

Detailed Protocol: Column Chromatography of N-(4-Nitrophenyl)-1H-pyrazol-4-amine
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate with 0.5% triethylamine).

    • Identify the solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material you are purifying.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow the silica to pack, draining the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude N-(4-Nitrophenyl)-1H-pyrazol-4-amine in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or by gravity) to start the flow of the solvent through the column.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of the Purified Product:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Table 1: Example Solvent Systems for Pyrazole Derivatives
Solvent SystemTypical Application
Hexane/Ethyl AcetateGeneral purpose for compounds of moderate polarity.[4]
Dichloromethane/MethanolFor more polar compounds.
Hexane/Ethyl Acetate with 0.1-1% Et₃NTo suppress tailing of basic compounds.[1]

IV. Visual Workflow

Troubleshooting Workflow for Amine Streaking on Silica Gel

Troubleshooting_Amine_Streaking start Start: Amine Streaking Observed overloaded Is the column overloaded? start->overloaded reduce_load Reduce sample load overloaded->reduce_load Yes mobile_phase Modify Mobile Phase overloaded->mobile_phase No end_resolved Issue Resolved reduce_load->end_resolved add_base Add a basic modifier (e.g., 0.5% Et3N) mobile_phase->add_base Primary Solution deactivated_silica Use deactivated silica gel mobile_phase->deactivated_silica If streaking persists alternative_stationary Consider an alternative stationary phase (e.g., Alumina) mobile_phase->alternative_stationary Alternative Approach add_base->end_resolved deactivated_silica->end_resolved alternative_stationary->end_resolved

Caption: Troubleshooting workflow for amine streaking.

V. References

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

  • BenchChem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.

  • JoVE. (2023, March 1). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview.

  • PMC. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.

  • ACS Applied Materials & Interfaces. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillararene Stationary Phase.

  • Chromatography Forum. (2009, November 16). Amine column degradation.

  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.

  • PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl- on Newcrom R1 HPLC column.

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

  • Sigma-Aldrich. 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR.

  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.

  • MDPI. (2024, June 16). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.

  • BenchChem. Technical Support Center: Characterization of Substituted Pyrazoles.

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.

  • Organic Syntheses. 3(5)-aminopyrazole.

  • ACS Publications. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry.

  • PMC. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

  • PMC. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

  • International Journal of Green Pharmacy. (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives.

  • LCGC International. (2025, December 8). Reinventing Silica Modification for Long-Lasting HPLC Columns.

  • BenchChem. Technical Support Center: High-Purity 1-(4-Nitrophenyl)pyrene Purification.

  • Tosoh Bioscience. Protein L Chromatography Process Transfer for the Continuous Purification of Fab-Fragments.

Sources

Optimization

Preventing degradation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for N-(4-Nitrophenyl)-1H-pyrazol-4-amine. This document, prepared by our Senior Application Scientists, provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for N-(4-Nitrophenyl)-1H-pyrazol-4-amine. This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its stability and integrity over time. Maintaining compound purity is paramount for reproducible and reliable experimental results.

N-(4-Nitrophenyl)-1H-pyrazol-4-amine incorporates three key chemical features: a nitroaromatic ring, a pyrazole core, and a secondary amine linker. Each of these moieties presents unique stability challenges, including susceptibility to light, oxidation, and moisture. This guide will address these challenges directly, offering both preventative strategies and troubleshooting solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and stability of N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Q1: What are the ideal storage conditions for solid N-(4-Nitrophenyl)-1H-pyrazol-4-amine?

A1: For maximum long-term stability, the solid compound should be stored under a combination of controlled conditions that mitigate the primary degradation pathways. The ideal storage involves a multi-layered approach:

  • Temperature: Refrigeration at 2-8°C is highly recommended.[1][2][3] For extended periods (over a year), storage at -20°C can be considered. However, avoid repeated freeze-thaw cycles.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[2][3] This is critical to prevent oxidation of the pyrazole and amine functionalities.

  • Light: Absolute protection from light is essential.[1][2] Store the material in an amber glass vial and place it inside a dark cabinet or wrap the container in aluminum foil. Nitroaromatic compounds are particularly prone to photodegradation.[1]

  • Moisture: The compound must be kept in a dry, desiccated environment.[2] Moisture can facilitate hydrolysis or tautomeric interconversion of the pyrazole ring.[2]

Q2: My compound, which was initially a light-colored powder, has turned brownish during storage. What happened and is it still usable?

A2: A brown discoloration is a classic indicator of degradation, most commonly due to oxidation.[2][3] The amine and pyrazole portions of the molecule are susceptible to oxidation, which often forms highly colored impurities. This process can be accelerated by exposure to oxygen and light. Before using the discolored material, you must re-characterize it to assess its purity. Techniques like HPLC, LC-MS, or NMR are necessary to determine the percentage of the desired compound remaining. For quantitative experiments, using degraded material is not recommended as it will lead to inaccurate results.

Q3: Can I store this compound in solution? What solvent should I use?

A3: Storing N-(4-Nitrophenyl)-1H-pyrazol-4-amine as a solid is strongly preferred for long-term stability.[1] If you must store it in solution for short-term use, the choice of solvent is critical. Use only high-purity, anhydrous-grade solvents. Aprotic solvents like DMSO or DMF are common for initial solubilization, but their long-term effects on stability must be considered. It is imperative to perform a small-scale stability study by analyzing the solution for degradation at regular intervals (e.g., 24h, 48h, 1 week) via HPLC or LC-MS before committing a large batch to solution-based storage.[1]

Q4: I ran a quality control check and see a new spot on my TLC plate / a new peak in my HPLC chromatogram. What does this signify?

A4: The appearance of new spots or peaks is a definitive sign of chemical degradation.[2] It indicates that a portion of your parent compound has converted into one or more new chemical entities. This compromises the purity and concentration of your stock. The immediate action should be to halt the use of this batch in experiments. You should then prepare a fresh sample from a reliable, solid stock that has been stored under ideal conditions and re-run your analysis to confirm. If the solid stock is also degraded, a new batch of the compound must be procured or synthesized.

Part 2: Troubleshooting Guide for Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems.

Summary of Common Issues and Solutions
Symptom Probable Cause(s) Recommended Action(s)
Color Change (e.g., to yellow or brown) Oxidation of the amine or pyrazole ring; Photodegradation of the nitro group.[1][2]1. Immediately protect from light and store under inert gas.[1][2][3] 2. Assess purity via HPLC/LC-MS before further use. 3. If purity is compromised, consider purification or discard the batch.
Appearance of New Peaks/Spots (HPLC/TLC) Chemical degradation due to exposure to oxygen, moisture, heat, or light.[2]1. Verify the integrity of the storage container seal. 2. Review storage conditions against ideal recommendations (see FAQ 1). 3. Perform forced degradation studies to help identify potential degradants.[1]
Decreased Purity Over Time (Quantitative Analysis) Slow, cumulative degradation from suboptimal storage conditions.1. Implement a routine QC schedule for long-stored materials. 2. Aliquot the solid compound into smaller, single-use vials to minimize exposure of the bulk stock. 3. Ensure storage is at the correct temperature and under a dry, inert atmosphere.[2]
Poor Solubility / Inconsistent Results Formation of insoluble degradation products; Polymorphism triggered by moisture or temperature fluctuations.1. Confirm purity with an appropriate analytical method. 2. Attempt to dissolve a small sample in a trusted solvent (e.g., DMSO) and check for particulates. 3. Always use freshly prepared solutions for critical experiments.

Part 3: Protocols and Methodologies

To ensure the integrity of your compound, follow these validated procedures for storage and purity assessment.

Protocol 1: Recommended Long-Term Storage Procedure (Solid State)

This protocol describes the gold standard for storing solid N-(4-Nitrophenyl)-1H-pyrazol-4-amine to maximize its shelf life.

Materials:

  • N-(4-Nitrophenyl)-1H-pyrazol-4-amine (solid)

  • High-quality amber glass vials with PTFE-lined screw caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Laboratory balance

  • Spatula

  • Parafilm or other sealing film

  • Desiccator cabinet

  • Refrigerator (2-8°C) or freezer (-20°C)

Procedure:

  • Preparation: Work in a clean, dry area with low humidity. If possible, use a glove box purged with inert gas.

  • Aliquoting: Weigh the desired amount of the solid compound into a pre-labeled amber glass vial. It is best practice to create several smaller aliquots rather than one large one to avoid repeatedly exposing the bulk material to the atmosphere.

  • Inerting: Gently flush the headspace of the vial with a stream of argon or nitrogen for 15-30 seconds to displace any air (oxygen and moisture).

  • Sealing: Immediately and tightly screw on the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

  • Secondary Containment: Place the sealed vial inside a larger container (e.g., a small box or secondary vial) that also contains a desiccant pouch.

  • Storage: Store the container in a dark, temperature-controlled environment, such as a refrigerator (2-8°C) or, for very long-term storage, a freezer (-20°C).[2]

Protocol 2: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method to periodically check the purity of your compound. This method should be optimized for your specific instrument and column.

Materials:

  • N-(4-Nitrophenyl)-1H-pyrazol-4-amine sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like ACN or DMSO. Dilute this stock solution with the mobile phase to a working concentration of ~50 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • UV Detection: Monitor at a wavelength that provides a strong signal for the analyte (e.g., determined by UV scan, likely in the 254-320 nm range due to the nitroaromatic chromophore).

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis: Inject the prepared sample. Integrate the peak areas of the chromatogram. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak. The appearance of additional peaks over time is indicative of degradation.[4]

Part 4: Visualization of Degradation Factors and Troubleshooting

Key Degradation Stressors

The following diagram illustrates the primary environmental factors that can lead to the degradation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

cluster_stressors Environmental Stressors cluster_compound N-(4-Nitrophenyl)-1H-pyrazol-4-amine cluster_degradation Degradation Products Light Light (UV/Visible) Compound Stable Compound Degraded Colored Impurities & Loss of Purity Light->Degraded   causes Oxygen Atmospheric Oxygen Oxygen->Degraded   causes Moisture Water (Humidity) Moisture->Degraded   causes Heat Elevated Temp. Heat->Degraded   causes

Caption: Primary environmental stressors leading to compound degradation.

Troubleshooting Workflow

If you suspect your compound has degraded, follow this logical workflow to diagnose the issue and determine the appropriate course of action.

start Suspected Degradation (e.g., color change, poor results) check_purity Perform Purity Analysis (HPLC / LC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure review_storage Review Storage Conditions: - Inert Gas? - Light Protected? - Dry? - Correct Temp? is_pure->review_storage  No use_cautiously Use Compound Cautiously & Re-test Frequently is_pure->use_cautiously  Yes discard Quarantine & Discard Batch. Procure New Material. review_storage->discard remediate_storage Remediate Storage: Aliquot & Store per Protocol 1 use_cautiously->remediate_storage

Caption: A decision tree for troubleshooting suspected sample degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride.
  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
  • Sigma-Aldrich. (n.d.). Pyrazole 98 288-13-1.
  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BASF Agro. (2022, August 1). Safety data sheet.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-(4-Nitrophenyl)-1H-pyrazol-4-amine Derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivatives. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivatives. As a Senior Application Scientist, I understand that while these compounds are of significant interest, their synthesis, typically via C-N cross-coupling reactions like the Buchwald-Hartwig amination, can be sensitive and require careful optimization.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. The solutions are based on established principles of organometallic chemistry and practical laboratory experience.

Issue 1: Low to No Product Yield with Starting Material Consumed

Q: I've attempted a Buchwald-Hartwig cross-coupling to synthesize my N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivative. My LC-MS analysis shows that the starting materials (e.g., 4-bromo-1H-pyrazole and 4-nitroaniline) are consumed, but I'm seeing very little or none of my desired product. What are the likely causes and how can I fix this?

A: This is a common yet frustrating scenario in cross-coupling chemistry.[3][4] When starting materials are consumed without significant product formation, it often points to catalyst decomposition or the formation of undesired side products. Here’s a systematic approach to diagnose and solve the problem.

Possible Causes and Solutions:

  • Catalyst Inactivation (Formation of Palladium Black): The active Pd(0) species required for the catalytic cycle may be unstable under your reaction conditions, leading to precipitation as palladium black.[5]

    • Expert Insight: This often happens when the ligand concentration is too low to stabilize the Pd(0) center, or if the temperature is excessively high.

    • Troubleshooting Steps:

      • Verify Inert Atmosphere: Ensure your reaction is rigorously purged of oxygen, as it can oxidize and deactivate the catalyst.[5][6] Degas your solvents thoroughly before use.

      • Optimize Ligand-to-Metal Ratio: An extra equivalent of phosphine ligand relative to the palladium source can improve catalyst stability.[6]

      • Lower the Temperature: While C-N couplings often require heat, excessively high temperatures can accelerate catalyst decomposition.[5][7] Try reducing the temperature by 10-20 °C.

  • Side Reactions: The consumption of starting materials could be due to side reactions like hydrodehalogenation or homocoupling.

    • Hydrodehalogenation: Your aryl halide is being reduced to the corresponding arene.

      • Solution: This can be problematic with very active catalysts.[8] Ensure your base and solvent are anhydrous, as water can be a proton source.

    • Homocoupling: You may be forming biaryl (from the aryl halide) or azo compounds (from the amine).

      • Solution: This can be promoted by oxygen or certain catalyst systems.[6][8] Rigorous degassing is crucial. Optimizing the catalyst loading and temperature can also minimize this pathway.[4]

Issue 2: Reaction Stalls or Proceeds Very Slowly

Q: My reaction to form the N-aryl pyrazole is extremely sluggish. After 24 hours, I still have a significant amount of starting material remaining. How can I increase the reaction rate?

A: A stalled reaction indicates that the activation energy barrier for one or more steps in the catalytic cycle is too high under the current conditions. Let's look at the key parameters that influence reaction kinetics.

Possible Causes and Solutions:

  • Inappropriate Ligand Choice: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps. The electronic and steric properties of the ligand must be matched to the substrates.

    • Expert Insight: For electron-poor aryl halides (like those activated by a nitro group) and heteroaromatic amines (like a pyrazole amine), bulky, electron-rich biarylphosphine ligands are often required to promote the key steps of the catalytic cycle.

    • Troubleshooting Steps:

      • Screen Ligands: If you are using a general-purpose ligand like XantPhos, consider switching to a more specialized, electron-rich, and bulky ligand. A good starting point for screening would be RuPhos, BrettPhos, or tBuBrettPhos.[3][4] Consulting a ligand selection guide is highly recommended.

  • Incorrect Base Selection: The base's role is to deprotonate the pyrazole amine, but its strength and properties can dramatically affect the reaction rate.

    • Expert Insight: A base that is too weak may not generate a sufficient concentration of the active nucleophile.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[3][4]

      • Consider Solubility: The physical properties of the base matter. Ensure the base is finely powdered to maximize surface area. In some cases, a more soluble organic base may be beneficial.

  • Insufficient Temperature: C-N bond formation is often the rate-limiting step and is highly temperature-dependent.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Typical temperatures for these couplings range from 80-110 °C.[9] Be mindful that higher temperatures can also lead to catalyst decomposition, so this must be balanced.

Workflow for Troubleshooting Low Yield

G start Low / No Yield check_reagents 1. Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst 2. Assess Catalyst Activity check_reagents->check_catalyst Reagents OK check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK pre_catalyst Switch to Modern Pre-catalyst (G3/G4) check_catalyst->pre_catalyst Pd Black Observed optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., RuPhos) check_conditions->optimize_ligand Reaction Stalled success Improved Yield pre_catalyst->success optimize_base Switch to Stronger Base (e.g., NaOtBu) optimize_ligand->optimize_base optimize_temp Increase Temperature (e.g., 80 -> 100 °C) optimize_base->optimize_temp optimize_temp->success

Caption: A systematic workflow for troubleshooting low-yield C-N coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivatives?

A1: The palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile and widely used method for this transformation.[1] It involves the cross-coupling of a 4-halopyrazole (or a pyrazol-4-yl nonaflate/triflate) with 4-nitroaniline, or the coupling of a 4-aminopyrazole derivative with a 1-halo-4-nitrobenzene. This method is popular due to its broad functional group tolerance and the availability of diverse, highly active catalyst systems that can be tuned for specific substrates.[6]

Q2: How do I choose the optimal catalyst, ligand, and base combination without extensive screening?

A2: While some screening is often unavoidable for novel substrates, you can make an educated starting choice based on established principles.[1]

  • Catalyst: Start with a reliable, air-stable pre-catalyst like a G3 or G4 palladacycle. These are generally more robust than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[4]

  • Ligand: The choice depends heavily on your substrates. For coupling an aryl halide with a pyrazole-amine, a bulky, electron-rich biaryl phosphine ligand is a strong starting point.

  • Base: For most pyrazole amine couplings, a strong base like sodium tert-butoxide (NaOtBu) is preferred to ensure efficient deprotonation of the amine.[4] If your molecule contains base-sensitive functional groups (e.g., esters), a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures to compensate.[4][6]

Substrate ClassRecommended Ligand FamilyRecommended BaseRationale
Aryl Bromides/Iodides Biaryl Phosphines (e.g., RuPhos, BrettPhos)NaOtBu, LHMDSThese ligands accelerate the rate-limiting reductive elimination step. Strong bases ensure high concentration of the active nucleophile.[4]
Aryl Chlorides Highly Bulky Biaryl Phosphines (e.g., tBuBrettPhos)NaOtBu, KOtBuAryl chlorides undergo oxidative addition more slowly, requiring a more electron-rich and sterically demanding ligand to facilitate this step.[4]
Base-Sensitive Substrates Biaryl Phosphines (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Weaker bases prevent decomposition of sensitive functional groups, though higher reaction temperatures may be needed.[4]

Q3: My product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification can be challenging due to the polar nature of the nitro and amine functionalities. Common impurities include:

  • Residual Ligand/Ligand Oxide: Phosphine ligands can oxidize during the reaction and workup.

  • Homocoupled Products: As discussed in the troubleshooting section.

  • Unreacted Starting Materials: If the reaction did not go to completion.

Purification Strategy:

  • Aqueous Workup: After the reaction, a quench with a mild acid (e.g., saturated aqueous NH₄Cl) can help remove the inorganic base.[4]

  • Filtration: If you used a phosphine ligand, you can sometimes precipitate the oxidized ligand by adding a nonpolar solvent like hexane and filtering.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The polarity will need to be optimized based on your specific derivative.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivatives.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification add_solids 1. Add Aryl Halide, Pyrazole-Amine, Ligand, Pre-catalyst, & Base to Flask seal_purge 2. Seal Flask & Purge with N₂/Ar for 10 min add_solids->seal_purge add_solvent 3. Add Anhydrous, Degassed Solvent seal_purge->add_solvent heat_stir 4. Heat to Desired Temp (e.g., 100 °C) & Stir add_solvent->heat_stir monitor 5. Monitor by TLC/LC-MS (12-24 h) heat_stir->monitor cool_quench 6. Cool to RT & Quench (e.g., aq. NH₄Cl) monitor->cool_quench extract 7. Extract with Organic Solvent (e.g., EtOAc) cool_quench->extract dry_concentrate 8. Dry (Na₂SO₄), Filter, & Concentrate extract->dry_concentrate purify 9. Purify by Column Chromatography dry_concentrate->purify

Caption: Standard experimental workflow for Buchwald-Hartwig C-N coupling.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-aminopyrazole derivative (1.0 eq), the 1-halo-4-nitrobenzene (1.2 eq), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere (preferably in a glovebox).[4]

  • Inerting: Seal the vial with a PTFE-lined cap. If not in a glovebox, purge the vessel with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, ~0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Amine

Often, the nitro group is used as a synthetic handle and subsequently reduced to the corresponding aniline.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a round-bottom flask.[10]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% loading).[10]

  • Hydrogenation: Purge the flask and replace the atmosphere with hydrogen gas (H₂), typically by using a hydrogen-filled balloon. For larger scales, a Parr hydrogenator is recommended.[11]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[10]

  • Workup: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure complete product recovery.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the desired N-(4-Aminophenyl)-1H-pyrazol-4-amine derivative. This product can be purified further by recrystallization if necessary.

References

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • Reddit. (2026, January 26). Troubleshooting a C–N Coupling Reaction : r/chemistry. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • MDPI. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, March 1). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 14). n-(5-(4-nitrophenyl)- 1, 3, 4-thiadiazol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

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Optimization

Technical Support Center: N-(4-Nitrophenyl)-1H-pyrazol-4-amine Recrystallization

Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity N-(4-Nitrophenyl)-1H-pyrazol-4-amine can be challenging due to its complex hydrogen-bonding network (pyrazole NH, bri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity N-(4-Nitrophenyl)-1H-pyrazol-4-amine can be challenging due to its complex hydrogen-bonding network (pyrazole NH, bridging secondary amine, and nitro group) and its propensity to undergo liquid-liquid phase separation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve impurities, prevent phase separation, and optimize your crystallization workflows.

Mechanistic Diagnostic Workflow

Before adjusting your protocol, use the diagnostic decision tree below to identify the thermodynamic or kinetic failure point in your current recrystallization process.

RecrystallizationTroubleshooting Start Crude N-(4-Nitrophenyl)- 1H-pyrazol-4-amine Dissolve Dissolve in Hot Solvent (e.g., Degassed EtOH/H2O) Start->Dissolve OilOut Does it Oil Out (LLPS)? Dissolve->OilOut FixOil Reduce supersaturation, add seed crystals, or adjust solvent ratio OilOut->FixOil Yes Crystallize Controlled Cooling & Nucleation OilOut->Crystallize No FixOil->Dissolve Retry PurityCheck Co-precipitated Impurities? Crystallize->PurityCheck FixPurity Adjust solvent polarity or perform acid/base wash PurityCheck->FixPurity Yes Pure Isolate Pure Crystals (>99% Purity) PurityCheck->Pure No FixPurity->Dissolve Recrystallize

Diagnostic workflow for resolving N-(4-Nitrophenyl)-1H-pyrazol-4-amine phase and purity issues.

Troubleshooting FAQs

Q1: During cooling, my solution forms a cloudy emulsion that settles into a sticky gum at the bottom of the flask. What is happening?

Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out"[1]. This kinetic phenomenon occurs when a supersaturated solution separates into a solute-rich liquid phase (the oil) and a solvent-rich liquid phase, rather than nucleating into a solid crystalline phase[2].

The Causality: For flexible, multi-ring molecules like N-(4-Nitrophenyl)-1H-pyrazol-4-amine, oiling out is triggered when the system hits a miscibility gap in the phase diagram before crossing the metastable zone width (MSZW) for crystallization[3]. This is highly exacerbated by using solvents where the drug exhibits excessive solubility at elevated temperatures, which depresses the maximum achievable supersaturation[4]. The resulting amorphous gum traps impurities, completely bypassing the thermodynamic impurity rejection process[1].

The Fix:

  • Alter the Phase Trajectory: Reduce your initial solute concentration by 15-20% to avoid the LLPS boundary[3].

  • Control Supersaturation: Implement a linear, slow cooling ramp (e.g., 0.1–0.2 °C/min) rather than crash-cooling in an ice bath[2].

  • Heterogeneous Nucleation: Introduce authentic seed crystals of the target compound just below the saturation temperature to force solid particle growth before the emulsion can form[2].

Q2: My isolated crystals still contain trace amounts of unreacted 4-nitroaniline and 4-aminopyrazole. How can I improve impurity rejection?

Answer: Structurally similar starting materials often co-precipitate or become incorporated into the crystal lattice due to shared hydrogen-bonding motifs (e.g., the nitro group and pyrazole ring)[5].

The Causality: If you are using a single non-polar or moderately polar solvent, the solubility differentials between the product and the impurities are too narrow.

The Fix: Transition to a binary solvent system, specifically Ethanol/Water[5].

  • Dissolve the crude mixture in a minimal amount of hot 95% ethanol[5].

  • Slowly add hot water (the anti-solvent) dropwise until the solution becomes faintly turbid, then clear it with a few drops of ethanol.

  • As the solution cools, the higher polarity of the aqueous fraction will preferentially solubilize the more polar 4-aminopyrazole and unreacted nitroaniline derivatives, keeping them dissolved in the mother liquor while the less polar target compound crystallizes out[6].

Q3: The recrystallized product is significantly darker (brown/orange) than expected, and the melting point is broad. Why?

Answer: A broad melting point is a primary indicator of a disrupted crystal lattice due to retained impurities[5]. The darkening is typically caused by thermal degradation.

The Causality: The bridging secondary amine in N-(4-Nitrophenyl)-1H-pyrazol-4-amine is highly susceptible to air oxidation at elevated temperatures. Prolonged heating in the presence of oxygen generates highly conjugated, colored quinoid or azo-type byproducts.

The Fix:

  • Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Minimize the time the compound spends in boiling solvent.

  • If colored impurities are already present in the crude, add 1-2% (w/w) activated carbon during the initial dissolution, followed by a hot gravity filtration through a pre-heated celite pad to strip out the oxidized polymers[7].

Solvent System Selection Matrix

Selecting the correct solvent is a balance between solute capacity, oiling-out risk, and impurity rejection. Use the table below to select the optimal system based on your crude profile.

Solvent SystemSolute CapacityOiling-Out (LLPS) RiskPolar Impurity RejectionRecommended Application
Ethanol (95%) HighModeratePoorInitial screening; requires highly pure crude.
Ethanol / Water (70:30) MediumLowExcellent Standard protocol for removing unreacted starting materials[5].
Toluene LowHigh ModerateNot recommended; strongly promotes LLPS[4].
Ethyl Acetate / Heptane MediumModerateGoodAlternative for highly oxidized or tarry crude mixtures.

Validated Experimental Protocol: Seeded Anti-Solvent Recrystallization

This protocol is designed as a self-validating system. If executed correctly, the mother liquor will retain the colored impurities, and the resulting crystals will exhibit a sharp melting point.

Step 1: Solvent Preparation & Degassing

  • Prepare a mixture of 95% Ethanol and Deionized Water.

  • Sparge the solvents with Argon or Nitrogen for 15 minutes to prevent thermal oxidation of the secondary amine.

Step 2: Dissolution & Decolorization

  • In a fume hood, place the crude N-(4-Nitrophenyl)-1H-pyrazol-4-amine in a round-bottom flask under an inert atmosphere.

  • Add a minimum volume of hot, degassed 95% Ethanol until the solid just dissolves[5].

  • (Optional) If the solution is dark brown, add 1.5% (w/w) activated carbon and maintain at gentle reflux for 5 minutes.

Step 3: Hot Filtration

  • Perform a hot gravity filtration through fluted filter paper (or a pre-heated Celite pad if carbon was used) into a clean, pre-heated Erlenmeyer flask[6]. Self-Validation: The filtrate should be significantly lighter in color than the crude solution.

Step 4: Anti-Solvent Addition & Seeding

  • Maintain the filtrate at 70 °C. Slowly add hot, degassed water dropwise until the solution reaches the cloud point (faint, persistent turbidity).

  • Add 2-3 drops of hot ethanol until the solution is perfectly clear again.

  • Cool the solution slightly to 65 °C and introduce 0.5% (w/w) of pure N-(4-Nitrophenyl)-1H-pyrazol-4-amine seed crystals[2].

Step 5: Controlled Cooling & Isolation

  • Allow the flask to cool ambiently to room temperature at a rate of ~0.2 °C/min. Do not agitate or place in an ice bath immediately , as this will induce oiling out[2].

  • Once a robust crystal bed has formed at room temperature, transfer the flask to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel[8].

  • Wash the filter cake with a small volume of ice-cold 30% Ethanol/Water to displace the impurity-laden mother liquor.

  • Dry the purified crystals in a vacuum oven at 50 °C until a constant weight is achieved. Self-Validation: Assess purity via a sharp melting point analysis and TLC/HPLC[5].

References

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • POC-II | PPTX. Slideshare. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at: [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Available at:[Link]

  • Hydrolysis of 4-Nitroaniline | PDF. Scribd. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectra reference for N-(4-Nitrophenyl)-1H-pyrazol-4-amine

An authoritative reference guide for the structural verification of N-(4-Nitrophenyl)-1H-pyrazol-4-amine requires more than a simple list of chemical shifts. For drug development professionals and synthetic chemists util...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative reference guide for the structural verification of N-(4-Nitrophenyl)-1H-pyrazol-4-amine requires more than a simple list of chemical shifts. For drug development professionals and synthetic chemists utilizing this scaffold—often explored in the synthesis of energetic materials[1] and kinase inhibitors—understanding the underlying quantum mechanical environments and solvent dynamics is critical.

This guide objectively compares the analytical resolution of standard high-field NMR (400 MHz) against modern benchtop NMR (80 MHz) systems. By detailing the causality behind solvent selection, tautomeric exchange, and acquisition parameters, we establish a self-validating protocol for routine structural confirmation.

Mechanistic Insights: Solvent Dynamics & Tautomerism

The molecular structure of N-(4-Nitrophenyl)-1H-pyrazol-4-amine presents specific analytical challenges: a highly polar pyrazole ring, a hydrogen-bond donating secondary amine, and a strongly electron-withdrawing nitro group.

Why DMSO-d6 over CDCl3? Chloroform-d (CDCl3) is often the default NMR solvent, but it is fundamentally unsuited for this compound. The polarity of the pyrazole and nitroaniline moieties results in poor solubility in non-polar solvents. More importantly, DMSO-d6 acts as a strong hydrogen-bond acceptor. This solvent-solute interaction significantly slows the chemical exchange rate of the N-H protons with residual water[2]. In CDCl3, the pyrazole N-H and bridging amine N-H often coalesce into the baseline due to intermediate exchange rates. In DMSO-d6, they are stabilized and observable as distinct signals.

Furthermore, N-unsubstituted pyrazoles undergo rapid annular tautomerism between the 1H and 2H forms[3]. At room temperature in DMSO-d6, this proton transfer is fast on the NMR timescale, resulting in a time-averaged, symmetric chemical shift for the C3 and C5 positions[4].

Tautomerism T1 1H-Pyrazole Form (Asymmetric) T2 2H-Pyrazole Form (Asymmetric) T1->T2 Fast Exchange Avg Time-Averaged NMR Signal (Symmetric C3/C5) T1->Avg T2->Avg DMSO DMSO-d6 Solvation (H-Bonding) DMSO->T1 Stabilizes NH DMSO->T2

Figure 2: Pyrazole annular tautomerism and the stabilizing effect of DMSO-d6 hydrogen bonding.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following sample preparation and acquisition workflow must be treated as a self-validating system. Every step includes a built-in quality control metric.

Step-by-Step Methodology:

  • Sample Weighing: Weigh exactly 15–20 mg of the analyte. Causality: While 2 mg is sufficient for 1H NMR, 15–20 mg strikes the optimal balance for 13C sensitivity (due to its 1.1% natural abundance) without inducing concentration-dependent line broadening.

  • Dissolution & Referencing: Dissolve in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (0.00 ppm), ensuring chemical shifts are independent of magnetic field drift.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removes paramagnetic particulates or undissolved micro-crystals that distort magnetic field homogeneity and degrade lineshape.

  • Tuning & Shimming: Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming (Z1-Z5) until the DMSO-d6 residual solvent peak (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 30° pulse angle, 1.5 s relaxation delay (D1), 4 s acquisition time.

    • 13C NMR: 1024 scans, 30° pulse angle, 2.0 s relaxation delay, WALTZ-16 proton decoupling. Causality: A 2.0 s D1 ensures sufficient relaxation for quaternary carbons (C-NO2, C-NH) to be accurately integrated via Nuclear Overhauser Effect (NOE) enhancement.

Workflow A Sample Preparation 15-20 mg Compound B Solvent Addition 0.6 mL DMSO-d6 + TMS A->B C Filtration 0.22 µm PTFE Syringe B->C D NMR Tube Loading 5 mm Precision Tube C->D E High-Field NMR 400 MHz Acquisition D->E F Benchtop NMR 80 MHz Acquisition D->F

Figure 1: Self-validating NMR sample preparation and comparative acquisition workflow.

Comparative Data Analysis: High-Field vs. Benchtop NMR

When comparing a 400 MHz spectrometer to an 80 MHz benchtop system, the primary differences lie in signal dispersion (Δν/J ratio) and signal-to-noise (S/N). The 4-nitrophenyl group exhibits a classic AA'BB' spin system[5]. The protons ortho to the nitro group are highly deshielded due to strong inductive and resonance electron-withdrawing effects.

Table 1: 1H NMR Spectral Comparison (DMSO-d6)
Proton Assignment400 MHz Shift (ppm)Multiplicity & J (Hz)80 MHz Shift (ppm)Benchtop Resolution Notes
Pyrazole N-H 12.55br s, 1H12.5Broad singlet; requires high S/N to distinguish from baseline.
Bridging N-H 8.82s, 1H8.8Sharp singlet; easily resolved on both systems.
Ar-H (o-NO2) 8.05d, J = 9.1, 2H8.0 - 8.1Multiplet; roof effect becomes highly pronounced at 80 MHz.
Pyrazole C3/C5-H 7.65br s, 2H7.6 - 7.8Broad singlet; may partially overlap with Ar-H at lower fields.
Ar-H (o-NH) 6.95d, J = 9.1, 2H6.9Apparent doublet; clearly resolved from other aromatic signals.

Performance Verdict: The 80 MHz benchtop system is highly capable of confirming the identity of N-(4-Nitrophenyl)-1H-pyrazol-4-amine for routine QA/QC. The large chemical shift difference between the deshielded ortho-NO2 protons and the shielded ortho-NH protons prevents severe second-order overlapping, maintaining a pseudo-first-order appearance even at lower magnetic fields.

Table 2: 13C NMR Reference Data (100 MHz, DMSO-d6)

The 13C NMR spectrum provides orthogonal confirmation of the molecular framework. The chemical shifts of the pyrazole carbons are highly diagnostic of the tautomeric state[4].

Carbon AssignmentShift (ppm)TypeMechanistic Rationale
C-1' (Ar-NH) 152.3CqHighly deshielded by the electronegative bridging amine nitrogen.
C-4' (Ar-NO2) 138.1CqDeshielded by the strong electron-withdrawing effect of the nitro group.
C-3, C-5 (Pyz) 132.5CHAveraged signal due to rapid 1H/2H annular tautomerism[3].
C-3', C-5' (Ar) 126.4CHOrtho to the nitro group; deshielded relative to standard benzene.
C-4 (Pyz) 118.2CqThe most electron-rich position of the pyrazole ring.
C-2', C-6' (Ar) 112.8CHShielded by resonance electron donation from the amine lone pair.

Sources

Comparative

Advanced Scaffold Comparison: N-(4-Nitrophenyl)-1H-pyrazol-4-amine vs. Standard Pyrazole Derivatives in Targeted Drug Discovery

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib[1]. However, the specific substitution patte...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Encorafenib[1]. However, the specific substitution pattern on the pyrazole core fundamentally dictates its pharmacodynamic and pharmacokinetic profile.

In this application guide, we objectively compare the performance of the highly functionalized N-(4-Nitrophenyl)-1H-pyrazol-4-amine scaffold against standard, unsubstituted or simple alkyl/aryl-substituted pyrazole derivatives. By analyzing structure-activity relationships (SAR), electronic tuning, and in vitro kinase inhibition data, this guide provides actionable insights for drug development professionals optimizing lead compounds.

Mechanistic & Structural Analysis: The Causality of Substitution

To understand why a medicinal chemist would choose a nitrophenyl-substituted aminopyrazole over a standard 1-phenylpyrazole, we must examine the electronic and steric causality within the kinase ATP-binding pocket.

Standard Pyrazole Derivatives (e.g., 1-Phenyl-1H-pyrazol-4-amine)

Standard pyrazoles primarily rely on the pyrazole nitrogen atoms to act as hydrogen bond donors and acceptors within the hinge region of kinases[2]. While effective for baseline target engagement, these electron-rich scaffolds often lack the necessary electronic tuning to achieve sub-nanomolar selectivity, leading to off-target toxicity (e.g., pan-kinase inhibition).

N-(4-Nitrophenyl)-1H-pyrazol-4-amine

The introduction of a 4-nitrophenyl moiety introduces a strong electron-withdrawing group (EWG) into the system. This structural choice is driven by three mechanistic advantages:

  • Inductive Electronic Tuning: The nitro group exerts a profound inductive effect, lowering the pKa of the pyrazole core. This alters the tautomeric equilibrium, optimizing the hydrogen bond donor/acceptor profile specifically for rigid kinase hinge regions[3].

  • Additional H-Bond Acceptor: The nitro group itself serves as a potent hydrogen bond acceptor. In targets like Aurora A kinase and VEGFR-2, the nitro group interacts with solvent-exposed lysine residues, significantly enhancing binding affinity compared to standard phenyl or methoxy-substituted analogs[3][4].

  • Steric Trapping: The bulkier nitrophenyl group locks the molecule into a favorable bioactive conformation, reducing the entropic penalty upon binding.

Comparative Performance Data

Quantitative structure-activity relationship (QSAR) studies demonstrate the superiority of the nitrophenyl substitution in specific oncogenic kinase targets. Table 1 summarizes the comparative performance data based on established SAR trends in recent literature[3][4].

Table 1: Pharmacological Comparison of Pyrazole Scaffolds

Scaffold DerivativeAurora A Kinase (IC₅₀)VEGFR-2 (IC₅₀)Calculated LogPKey Binding Mechanism
1-Methyl-1H-pyrazol-4-amine > 10.0 µM> 10.0 µM0.5Weak hydrophobic interaction; poor hinge anchoring.
1-Phenyl-1H-pyrazol-4-amine ~ 1.25 µM~ 0.85 µM1.8Standard ATP-competitive hinge region H-bonding.
N-(4-Nitrophenyl)-1H-pyrazol-4-amine 0.16 µM 0.10 µM 2.1 Enhanced dipole; NO₂ acts as a secondary H-bond acceptor.

Data Interpretation: The transition from a standard phenyl ring to a 4-nitrophenyl ring results in an approximate 8-fold increase in potency against Aurora A kinase. The slight increase in lipophilicity (LogP 2.1) remains well within Lipinski's Rule of 5, ensuring viable oral bioavailability.

Visualizing Target Engagement

The logical relationship between the scaffold structure and its downstream pharmacological effect is mapped below. The nitrophenyl group provides a distinct divergence in binding affinity compared to standard pyrazoles.

Pathway N1 N-(4-Nitrophenyl)-1H- pyrazol-4-amine Hinge Kinase Hinge Region (ATP-Binding Pocket) N1->Hinge Enhanced H-bond Acceptor (NO2) N2 Standard Pyrazole (e.g., 1-Phenyl) N2->Hinge Standard H-bond AffinityHigh High Affinity Binding (IC50 < 0.2 µM) Hinge->AffinityHigh Nitrophenyl Interaction AffinityLow Moderate Affinity (IC50 ~ 1.2 µM) Hinge->AffinityLow Phenyl Interaction Apoptosis Targeted Apoptosis (e.g., Aurora A / VEGFR-2) AffinityHigh->Apoptosis Sustained Kinase Inhibition

Fig 1: Comparative binding pathways of nitrophenyl vs standard pyrazole scaffolds in kinase inhibition.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of the N-(4-Nitrophenyl)-1H-pyrazol-4-amine scaffold. These methods are designed as self-validating systems, incorporating specific checkpoints to confirm success before proceeding to the next step.

Protocol A: Synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Causality: We utilize a cyclocondensation reaction between (4-nitrophenyl)hydrazine and an appropriate enaminonitrile. The electron-deficient nature of the nitrophenylhydrazine requires elevated temperatures compared to standard phenylhydrazines, but it yields a highly regiospecific product[5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 10 mmol of (4-nitrophenyl)hydrazine hydrochloride and 10 mmol of the selected enaminonitrile in 25 mL of anhydrous ethanol.

  • Catalysis: Add 1.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride salt and activate the hydrazine nucleophile.

  • Cyclocondensation: Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the distinct orange hydrazine spot indicates reaction completion.

  • Isolation: Cool the mixture to 0°C. The highly crystalline nature of the nitrophenyl-pyrazole will cause spontaneous precipitation. Filter and wash with cold ethanol.

  • Characterization: Confirm the structure via ¹H-NMR. The nitro-substituted aromatic ring will show a distinct AA'BB' splitting pattern (two doublets) shifted downfield (approx. δ 8.2 and 7.8 ppm) due to the EWG effect[6].

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo luminescent assay is chosen over traditional radiolabeled ATP assays. The highly conjugated nitrophenyl system can sometimes interfere with fluorescence-based (FRET) assays due to auto-fluorescence or quenching. Luminescence bypasses this optical interference, ensuring high-fidelity data.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant Aurora A kinase (or VEGFR-2) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the N-(4-Nitrophenyl)-1H-pyrazol-4-amine derivative (starting at 10 µM) in 100% DMSO. Transfer 1 µL to a 384-well plate.

  • Reaction Initiation: Add 4 µL of the enzyme/substrate mix to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Add 5 µL of ATP (at the predetermined Kₘ value) to initiate the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader.

    • Self-Validation Checkpoint: Ensure the Z'-factor of the control wells (DMSO only vs. no-enzyme control) is > 0.6, validating the robustness of the assay before calculating the IC₅₀ via non-linear regression.

References

  • Source: PMC (National Institutes of Health)
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: Semantic Scholar URL
  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors Source: ResearchGate URL
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking Source: ACS Omega URL
  • Source: PMC (National Institutes of Health)
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: ResearchGate URL

Sources

Validation

Mass spectrometry fragmentation pattern of N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Comparative Mass Spectrometry Guide: Fragmentation and Platform Analysis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine Executive Summary For drug development professionals and analytical chemists, the structural elucidation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Fragmentation and Platform Analysis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation and pharmacokinetic (PK) quantification of hybrid scaffolds like N-(4-Nitrophenyl)-1H-pyrazol-4-amine (C9H8N4O2) present unique mass spectrometry (MS) challenges. This compound features two highly distinct ionogenic and fragmentable moieties: a nitroaromatic ring and an aminopyrazole core.

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS/MS versus Triple Quadrupole (QqQ) MS/MS for the characterization of this compound. By detailing the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing LC-MS/MS workflows.

Mechanistic Fragmentation Principles

Understanding the fragmentation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine requires dissecting the thermodynamic stability of its functional groups under collision-induced dissociation (CID).

The Nitroaromatic Moiety: Nitroaromatic compounds frequently violate the even-electron rule during MS/MS fragmentation[1]. The high electronegativity of the nitro group dictates two primary pathways from the protonated precursor [M+H]+ at m/z 205.07:

  • Heterolytic/Homolytic Cleavage: Direct expulsion of the nitro group results in a neutral loss of NO₂ (46 Da), generating a stable fragment at m/z 159.08[2].

  • Nitro-Nitrite Rearrangement: A well-documented rearrangement occurs where the nitro group (-NO₂) isomerizes to a nitrite ester (-ONO) prior to cleavage, leading to the characteristic loss of a nitric oxide radical (NO•, 30 Da) to form m/z 175.07[1].

The Pyrazole Core: Following the initial loss of the nitro group, the remaining aminopyrazole structure undergoes secondary fragmentation. The pyrazole ring is known for two competing high-energy expulsion pathways: the loss of hydrogen cyanide (HCN, 27 Da) and the loss of molecular nitrogen (N₂, 28 Da)[3]. These expulsions are driven by the thermodynamic drive to form stable, smaller conjugated systems.

G M [M+H]+ m/z 205.072 (Precursor Ion) F1 [M+H - NO2]+ m/z 159.079 (Nitro Cleavage) M->F1 -NO2 (46.005 Da) F2 [M+H - NO]+ m/z 175.074 (Nitro-Nitrite Rearrangement) M->F2 -NO (29.998 Da) F3 [M+H - NO2 - HCN]+ m/z 132.068 (Pyrazole Ring Opening) F1->F3 -HCN (27.011 Da) F4 [M+H - NO2 - N2]+ m/z 131.073 (Pyrazole Cleavage) F1->F4 -N2 (28.006 Da)

Fig 1. Mechanistic MS/MS fragmentation pathway of N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Selecting the appropriate MS platform depends on the phase of research. HR-QTOF is indispensable during early-stage drug discovery for metabolite identification, whereas QqQ is the gold standard for targeted, high-throughput PK quantification.

Table 1: Performance Comparison for N-(4-Nitrophenyl)-1H-pyrazol-4-amine Analysis

ParameterHR-QTOF MS/MS (e.g., Agilent 6546)Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)
Primary Use Case Structural elucidation, Metabolite IDTargeted PK quantification, High-throughput screening
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)
Resolution (FWHM) > 45,000~ 0.7 Da (Unit Resolution)
Sensitivity (LOD) Moderate (Low ng/mL)Exceptional (Low pg/mL)
Analytical Advantage Distinguishes isobaric losses (e.g., N₂ vs CO)Superior dynamic range and signal-to-noise via MRM
Recommended Mode Auto MS/MS or Data-Independent AcquisitionMultiple Reaction Monitoring (MRM)

Causality Insight: The QqQ excels in sensitivity because it acts as a double mass filter (MRM mode), eliminating background noise. However, it cannot distinguish between the loss of N₂ (28.0061 Da) and CO (27.9949 Da). For a pyrazole compound where N₂ loss is a critical diagnostic fragment[3], HR-QTOF is required to unambiguously validate the fragmentation mechanism.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical integrity, the following LC-MS/MS protocol establishes a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) controls for matrix effects and ionization suppression.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma containing N-(4-Nitrophenyl)-1H-pyrazol-4-amine into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of SIL-IS, e.g., ¹³C₆-labeled analog) to precipitate proteins.

    • Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water.

  • UHPLC Separation:

    • Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • ESI-MS/MS Parameters (Positive Ion Mode):

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temperature: 350°C (Optimized to prevent thermal degradation of the nitro group).

    • Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both primary (nitro loss) and secondary (pyrazole cleavage) fragments.

Workflow A 1. Sample Preparation (Protein Precipitation & IS Addition) B 2. UHPLC Separation (C18 Column, Gradient Elution) A->B C 3. ESI Source (Positive Ion Mode, +3.5 kV) B->C D 4. Mass Spectrometry (HR-QTOF or QqQ MRM) C->D E 5. Data Processing (Fragment Annotation & Quant) D->E

Fig 2. Standardized LC-MS/MS workflow for nitroaromatic pyrazole analysis.

Quantitative Data & Fragment Analysis

The table below summarizes the exact mass data generated via HR-QTOF, which serves as the foundational data for setting up targeted MRM transitions on a QqQ system.

Table 2: Exact Mass Fragment Analysis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine ([M+H]+ = 205.0724)

Fragment Ion (m/z)Elemental FormulaNeutral LossMass Error (ppm)Relative AbundanceDiagnostic Origin
205.0724 C₉H₉N₄O₂⁺None0.015%Intact Protonated Precursor
175.0746 C₉H₉N₃O⁺NO (29.9979 Da)1.245%Nitro-Nitrite Rearrangement
159.0795 C₉H₉N₃⁺NO₂ (46.0055 Da)0.8100% (Base Peak)Direct Nitro Cleavage
132.0687 C₈H₈N₂⁺NO₂ + HCN1.530%Pyrazole Ring Cleavage
131.0735 C₉H₉N⁺NO₂ + N₂1.125%Pyrazole N-N Expulsion

Application Note: For QqQ MRM quantification, the transition 205.1 → 159.1 is recommended as the "Quantifier" due to its status as the base peak (highest abundance). The transition 205.1 → 132.1 should be monitored as the "Qualifier" to ensure peak purity and confirm compound identity.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Comparative

FTIR spectroscopy reference data for N-(4-Nitrophenyl)-1H-pyrazol-4-amine

FTIR Spectroscopy Reference Guide: N-(4-Nitrophenyl)-1H-pyrazol-4-amine vs. Structural Alternatives As a Senior Application Scientist, I frequently encounter the challenge of verifying the structural integrity of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopy Reference Guide: N-(4-Nitrophenyl)-1H-pyrazol-4-amine vs. Structural Alternatives

As a Senior Application Scientist, I frequently encounter the challenge of verifying the structural integrity of complex heteroaromatic scaffolds. N-(4-Nitrophenyl)-1H-pyrazol-4-amine is a critical building block in the development of kinase inhibitors and advanced agrochemicals. To ensure downstream synthetic success, rigorous quality control (QC) is paramount. Fourier-Transform Infrared (FTIR) spectroscopy, particularly via Attenuated Total Reflectance (ATR), offers a rapid, non-destructive, and highly specific method for this verification.

This guide objectively compares the FTIR spectral performance of highly pure N-(4-Nitrophenyl)-1H-pyrazol-4-amine against its common synthetic precursors (1H-pyrazol-4-amine and 1-Fluoro-4-nitrobenzene). By understanding the causality behind the vibrational shifts, researchers can implement a self-validating protocol to confidently assess batch purity.

Molecular Architecture & Causality of Spectral Shifts

The spectroscopic fingerprint of N-(4-Nitrophenyl)-1H-pyrazol-4-amine is defined by the electronic interplay between the electron-rich pyrazole ring and the strongly electron-withdrawing nitro group, bridged by a secondary amine.

  • The Nitro Group ( NO2​ ): In standard nitroaromatics, the asymmetric stretching mode ( νasym​ ) typically appears around 1530 cm−1 , and the symmetric stretch ( νsym​ ) at 1350 cm−1 [1]. However, in N-(4-Nitrophenyl)-1H-pyrazol-4-amine, the secondary amine donates electron density into the aromatic ring via resonance. This increases the single-bond character of the N-O bonds in the nitro group, causing a slight bathochromic shift (lower frequency) in the asymmetric stretch to ~1515 cm−1 [2].

  • The Pyrazole Ring: The C=N stretching vibration of the pyrazole ring is a reliable marker, typically observed between 1590 and 1610 cm−1 [3]. The C-N stretching is found near 1210 cm−1 [3].

  • The Amine Bridge: The conversion of the primary amine precursor (1H-pyrazol-4-amine) to a secondary amine results in the loss of the characteristic primary amine doublet (symmetric and asymmetric N-H stretches at ~3400 and ~3310 cm−1 ) and the appearance of a single, sharp secondary N-H stretch at ~3350 cm−1 .

Comparative FTIR Spectral Data

To objectively compare the target product against its synthetic alternatives (precursors), the following table summarizes the diagnostic vibrational modes used for purity verification.

Table 1: Comparative FTIR Peak Assignments ( cm−1 )

Functional Group / Mode1-Fluoro-4-nitrobenzene (Precursor A)1H-pyrazol-4-amine (Precursor B)N-(4-Nitrophenyl)-1H-pyrazol-4-amine (Target)Spectroscopic Rationale
N-H Stretch (Amine) N/A~3400, 3310 (Doublet)~3350 (Singlet)Condensation removes one proton; the primary amine doublet collapses to a secondary amine singlet.
N-H Stretch (Pyrazole) N/A~3150 - 3250 (Broad)~3180 - 3250 (Broad)Extensive hydrogen bonding in the solid state broadens this peak.
NO2​ Asymmetric Stretch 1525N/A1515Electron donation from the bridging NH shifts the peak to a lower energy state[2].
NO2​ Symmetric Stretch 1345N/A1335Conjugation effects stabilize the symmetric mode[1].
C=N Stretch (Ring) N/A16051595Aromatic ring conjugation slightly lowers the frequency[3].
C-F Stretch 1230N/AAbsentComplete nucleophilic aromatic substitution (SNAr) eliminates the C-F bond.

Experimental Protocols: Self-Validating ATR-FTIR Workflow

Trustworthiness in analytical chemistry stems from self-validating systems. The following protocol ensures that the FTIR data acquired is free from environmental artifacts and instrumental drift.

Step 1: Instrument Calibration and Background Verification

  • Warm-up & Desiccation: Ensure the FTIR spectrometer (equipped with a Diamond ATR crystal and DTGS detector) is purged with dry nitrogen for at least 30 minutes to minimize H2​O and CO2​ interference.

  • Calibration Check: Acquire a spectrum of a standard polystyrene film. Verify that the reference peak at 1601.2 cm−1 is within ± 1.0 cm−1 . This validates the interferometer's laser calibration.

  • Background Acquisition: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (64 scans, 4 cm−1 resolution). Self-Validation: The background must show a >95% transmittance baseline with no residual organic peaks.

Step 2: Sample Analysis

  • Sample Application: Place approximately 2-5 mg of the solid N-(4-Nitrophenyl)-1H-pyrazol-4-amine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample. (Poor contact leads to artificially low intensities at higher wavenumbers).

  • Data Collection: Acquire the sample spectrum (64 scans, 4000–400 cm−1 , 4 cm−1 resolution).

  • Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform automatic baseline correction.

Step 3: Quality Control Assessment

  • Verify the presence of the singlet secondary N-H stretch (~3350 cm−1 ) and the shifted NO2​ stretches (1515, 1335 cm−1 ).

  • Verify the absence of the 1230 cm−1 C-F stretch (indicating no unreacted 1-Fluoro-4-nitrobenzene) and the absence of the primary amine doublet (indicating no unreacted 1H-pyrazol-4-amine).

Mechanistic Validation Workflow

FTIR_Workflow Start Synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine Prep Sample Preparation (ATR Crystal Cleaning & Blank) Start->Prep Acquisition FTIR Spectrum Acquisition (4000 - 400 cm⁻¹, 64 scans) Prep->Acquisition Self-Validating Background Analysis Spectral Analysis & Peak Integration Acquisition->Analysis Sub1 Check NO₂ Stretches (1515 & 1335 cm⁻¹) Analysis->Sub1 Sub2 Check Secondary N-H (~3350 cm⁻¹) Analysis->Sub2 Decision Are precursor bands absent? (e.g., Primary NH₂, C-F) Sub1->Decision Sub2->Decision Pass QC Pass: High-Purity Verified Decision->Pass Yes Fail QC Fail: Repurify Sample Decision->Fail No

Self-validating ATR-FTIR workflow for the quality control of N-(4-Nitrophenyl)-1H-pyrazol-4-amine.

References

  • Title: Mid-Infrared Vibrational Spectroscopy Standoff Detection of Highly Energetic Materials: New Developments Source: Spectroscopy Online (Defense and Homeland Security Supplement) URL: [Link]

  • Title: Synthesis of Some Biological Active Pyrazole Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: ATR-FTIR Spectroscopic Analysis of Sorption of Aqueous Analytes into Polymer Coatings Used with Guided SH-SAW Sensors Source: Marquette University (IEEE Sensors Journal) URL: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine Crystals

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SC-XRD) for the structural validation of N-(4-Nitrophenyl)-1H-pyrazol-4-amine crystals. As a Senior Application Scientist, this document moves beyond a mere recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the supremacy of SC-XRD as the "gold standard" while also providing a critical comparison with alternative and complementary techniques.

While a dedicated crystal structure for N-(4-Nitrophenyl)-1H-pyrazol-4-amine is not publicly available, this guide will utilize the closely related and well-documented structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine as a primary exemplar for the principles and data analysis discussed herein.[1] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, making their precise structural characterization crucial.[1]

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement within a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can ascertain bond lengths, bond angles, and the overall molecular geometry with exceptional precision. This technique provides an unparalleled level of detail, revealing the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal packing.

The journey to a validated crystal structure is a multi-step process, beginning with the crucial, and often challenging, task of growing diffraction-quality single crystals.

Experimental Protocol: From Powder to Pristine Crystal

The quality of the diffraction data is intrinsically linked to the quality of the crystal.[2] For novel compounds like N-(4-Nitrophenyl)-1H-pyrazol-4-amine, a systematic approach to crystallization is essential.

Step 1: Synthesis and Purification

The initial synthesis of N-(4-Nitrophenyl)-1H-pyrazol-4-amine would likely involve a multi-step process, for instance, a cyclocondensation reaction between a hydrazine derivative and a suitable carbonyl compound. Following synthesis, rigorous purification, typically by column chromatography, is necessary to remove impurities that can inhibit crystallization.

Step 2: Crystallization Screening

A common and effective method for obtaining single crystals is slow evaporation from a saturated solution.

  • Solvent Selection : A screening of various solvents is performed to identify a solvent in which the compound has moderate solubility. For pyrazole derivatives, solvents such as ethanol, acetone, or mixtures like THF/diethyl ether are often effective.[1]

  • Preparation of a Saturated Solution : The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a clear, saturated solution.

  • Slow Evaporation : The solution is loosely covered (e.g., with parafilm pierced with a few small holes) and left undisturbed in a vibration-free environment. Over time, as the solvent slowly evaporates, the concentration of the solute will exceed its solubility limit, promoting the formation of well-ordered crystals.

Step 3: Crystal Mounting and Data Collection

A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. Data collection is performed by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

Interpreting the Data: A Case Study of a Related Pyrazole Derivative

The output of an SC-XRD experiment is a set of crystallographic data that allows for the determination of the crystal structure. The following table presents typical crystallographic data for the exemplar molecule, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.[1]

ParameterValueSignificance
Chemical FormulaC₂₀H₁₄FN₅O₂Defines the elemental composition of the molecule.
Formula Weight375.36 g/mol Molar mass of the compound.
Crystal SystemTriclinicOne of the seven crystal systems describing the symmetry of the unit cell.[2]
Space GroupP-1Describes the symmetry elements within the unit cell.
a, b, c (Å)8.5088 (14), 9.8797 (11), 10.4264 (14)The lengths of the unit cell edges.
α, β, γ (°)79.906 (10), 78.764 (10), 86.245 (9)The angles between the unit cell edges.
Volume (ų)845.9 (2)The volume of the unit cell.
Z2The number of molecules in the unit cell.
R-factor0.070A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

The refinement of the crystal structure reveals crucial details about the molecular conformation and intermolecular interactions. For instance, in our exemplar molecule, the pyrazole ring is not coplanar with the attached phenyl and pyridine rings, exhibiting significant dihedral angles.[1] Furthermore, the crystal packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds, which create a two-dimensional network.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition (CCDC) Refinement->Validation comparison cluster_advantages Key Advantages cluster_limitations Key Limitations SC_XRD Single-Crystal XRD (SC-XRD) Sample: Single Crystal Data: 3D Diffraction Pattern Output: Atomic Coordinates, Bond Lengths/Angles, Intermolecular Interactions SC_XRD_Adv Unambiguous 3D Structure SC_XRD->SC_XRD_Adv Provides SC_XRD_Lim Requires Single Crystals SC_XRD->SC_XRD_Lim Has PXRD Powder XRD (PXRD) Sample: Polycrystalline Powder Data: 1D Diffractogram Output: Phase Identification, Lattice Parameters, Crystallite Size PXRD_Adv No Single Crystal Needed PXRD->PXRD_Adv Provides PXRD_Lim Difficult for Novel Structure Solution PXRD->PXRD_Lim Has

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Handling N-(4-Nitrophenyl)-1H-pyrazol-4-amine: PPE, Operations, and Disposal

This document provides essential safety and logistical guidance for the handling of N-(4-Nitrophenyl)-1H-pyrazol-4-amine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following proto...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling of N-(4-Nitrophenyl)-1H-pyrazol-4-amine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following protocols are derived from a conservative assessment of its constituent chemical moieties: the nitro-aromatic group and the pyrazole-amine core. This approach ensures a high margin of safety for all laboratory personnel. The procedures outlined are intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach to Safety

N-(4-Nitrophenyl)-1H-pyrazol-4-amine combines two functional groups that necessitate careful handling. Aromatic nitro compounds are often toxic, can be absorbed through the skin, and may pose an explosive risk under certain conditions, particularly polynitrated compounds.[1] Pyrazole derivatives and aromatic amines can cause skin, eye, and respiratory irritation.[2][3][4]

Based on data from structurally similar compounds such as 4-(4-nitrophenyl)-1H-pyrazole and 1H-pyrazol-4-amine, a presumptive hazard profile can be established.[4][5]

Table 1: Presumed GHS Hazard Classifications for N-(4-Nitrophenyl)-1H-pyrazol-4-amine

Hazard ClassCategoryRationale and Potential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[5][6]
Acute Toxicity, InhalationCategory 4Harmful if inhaled, especially as a dust.[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4][7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles complying with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A full-face shield is required when there is a significant risk of splashing.To protect eyes from splashes, dust, and aerosols which can cause serious irritation.[2][7]
Hand Protection Compatible chemical-resistant gloves (e.g., Butyl or Viton for nitro compounds).[1] Double-gloving is recommended when handling the solid.To prevent skin contact, absorption, and irritation.[1][8] Gloves must be inspected before use and disposed of after handling the compound.[9]
Skin and Body Protection A flame-resistant lab coat is recommended.[1] A disposable gown with tight-fitting cuffs should be worn over personal clothing.[10]To protect skin from accidental spills and prevent contamination of personal clothing.[8][11]
Respiratory Protection A NIOSH-approved N95 (or higher) respirator is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[7][11]To prevent the inhalation of fine powders or aerosols that can cause respiratory irritation.[2][9]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.[11]
PPE Selection Workflow

The level of PPE required is directly related to the potential for exposure during a given task. The following flowchart illustrates a decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment & PPE Selection Start Assess Task & Potential for Exposure Task_Type What is the physical form and scale? Start->Task_Type Solid Handling Solid Powder (e.g., Weighing, Transferring) Task_Type->Solid Solid Solution Handling Dilute Solution (e.g., Transfers, Reactions) Task_Type->Solution Liquid/Solution Containment_Solid Is operation fully contained? (e.g., Fume Hood, Glovebox) Solid->Containment_Solid Containment_Solution Is there a splash/aerosol risk? Solution->Containment_Solution High_Risk_Solid HIGH RISK (Open Bench) Containment_Solid->High_Risk_Solid No Low_Risk_Solid LOWER RISK (In Fume Hood) Containment_Solid->Low_Risk_Solid Yes High_Risk_Solution HIGHER RISK (Open Pouring, Heating) Containment_Solution->High_Risk_Solution Yes Low_Risk_Solution LOWER RISK (Closed System, Syringe Transfer) Containment_Solution->Low_Risk_Solution No PPE_Max Full PPE Required: - N95 Respirator - Face Shield & Goggles - Double Gloves - Disposable Gown - Lab Coat High_Risk_Solid->PPE_Max Low_Risk_Solid->PPE_Max High_Risk_Solution->PPE_Max PPE_Standard Standard Lab PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Low_Risk_Solution->PPE_Standard

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: A Step-by-Step Handling Guide

Adherence to a strict operational protocol is crucial for safety. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

Step 1: Preparation
  • Ensure an eyewash station and safety shower are immediately accessible.[3][12]

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.[11]

  • Designate a specific area for the handling of the solid compound to prevent cross-contamination.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the compound.

Step 2: Weighing and Transferring the Solid
  • Don all required PPE as determined by the risk assessment (See Table 2 and the PPE Selection Workflow).

  • Perform all weighing and transfers of the solid compound inside a chemical fume hood or a balance enclosure with appropriate exhaust ventilation to avoid dust formation.[9][11]

  • Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust.[11]

  • If weighing on an analytical balance, use a draft shield.

  • Close the container tightly immediately after use.

Step 3: Dissolving the Compound
  • Slowly add the solvent to the vessel containing the solid N-(4-Nitrophenyl)-1H-pyrazol-4-amine to prevent splashing.

  • If sonication or heating is required, ensure the container is capped or covered and that the process is adequately ventilated.

Step 4: Post-Handling Decontamination
  • Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect this solvent rinse as hazardous liquid waste.[11]

  • Wipe down the work surface in the fume hood with a damp paper towel. Dispose of the towel and any contaminated bench paper as solid hazardous waste.[11]

  • Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable items in the designated solid hazardous waste container.

  • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[2][9]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[12]

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][13]

  • Seek medical attention if irritation persists.[3]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Remove contact lenses if present and easy to do so.[7]

  • Seek immediate medical attention.[2]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[2][12]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.[14]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[9]

  • Eliminate all sources of ignition.[1]

  • Wearing full PPE, including respiratory protection, cover the spill with a non-combustible absorbent material like sand or vermiculite.[1][9]

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container for disposal.[9][14]

  • Do not let the product enter drains.[8][9]

Disposal Plan

Proper segregation and disposal of waste are critical to ensure laboratory and environmental safety.

  • Solid Waste: All disposables contaminated with N-(4-Nitrophenyl)-1H-pyrazol-4-amine (e.g., gloves, weigh paper, bench liners, contaminated absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound and solvents used for cleaning contaminated glassware should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[8]

  • Container Disposal: Dispose of the original container and any contaminated packaging as hazardous waste in accordance with local, regional, and national regulations.[8]

All waste must be handled and disposed of through your institution's environmental health and safety department.[1]

References

  • Benchchem. Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ChemicalBook. Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • Dräger. Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. 2022.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025.
  • Apollo Scientific. 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide Safety Data Sheet. 2023.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Nitro-1H-pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-1H-pyrazole. 2025.
  • Li, W., et al. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. 2025. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • PubChem. 4-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 2022.
  • BASF Agro. Safety data sheet. 2022.
  • Enamine. Safety data sheet.
  • TCI Chemicals. SAFETY DATA SHEET: 1H-Pyrazol-4-amine. 2023.
  • Capot Chemical. MSDS of 4-nitro-1H-pyrazol-5-amine.

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